molecular formula C14H14O2 B3059755 2-(2-Methoxy-5-methylphenyl)phenol CAS No. 1255636-61-3

2-(2-Methoxy-5-methylphenyl)phenol

Cat. No.: B3059755
CAS No.: 1255636-61-3
M. Wt: 214.26 g/mol
InChI Key: OYZZKKKQIPWXFT-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)phenol is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-7-8-14(16-2)12(9-10)11-5-3-4-6-13(11)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZZKKKQIPWXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609882
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255636-61-3
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-arylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Biphenyl and its derivatives represent a critical structural motif in the landscape of modern medicinal chemistry and materials science. Their unique conformational properties, arising from the restricted rotation around the aryl-aryl bond, make them privileged scaffolds in the design of pharmacologically active agents and functional materials.[1][2] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of a representative biphenyl compound, 2-methoxy-5-phenylphenol, offering insights applicable to a broader class of substituted biphenyls. The methodologies detailed herein are grounded in established chemical principles and are designed to be both robust and reproducible for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The foundational compound for this guide is 2-Methoxy-5-phenylphenol. While this specific derivative serves as our primary example, the principles discussed are broadly applicable to a range of related structures.

Molecular Structure

Systematic Name: 2-Methoxy-5-phenylphenol CAS Number: 37055-80-4[3] Molecular Formula: C₁₃H₁₂O₂[3] Molecular Weight: 200.23 g/mol [3]

The structure comprises a phenol ring substituted with a methoxy group at the 2-position and a phenyl group at the 5-position.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and materials science. The following table summarizes key experimental and computed properties for a related, well-characterized compound, 2-Methoxy-5-methylphenol, to provide a relevant baseline.

PropertyValueSource
CAS Number 1195-09-1[4][5][6][7][8][9][10][11][12]
Molecular Formula C₈H₁₀O₂[4][5][6][7][9][10][11]
Molecular Weight 138.16 g/mol [4][13]
Melting Point 37-39 °C[6]
Boiling Point 217-218 °C[6]
LogP 1.70[7]
pKa Not readily available
Solubility Slightly soluble in water.[14]
Appearance Yellow to light brown solid.[9]

Synthesis of the Biphenyl Scaffold: Suzuki-Miyaura Cross-Coupling

The creation of the C-C bond between the two aryl rings is the cornerstone of synthesizing biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this purpose, prized for its high yields and tolerance of a wide range of functional groups.[15][16][17][18][19]

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[16] A base is required to activate the organoboron species.

Detailed Experimental Protocol: Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol

This protocol outlines the synthesis of a representative analog to our target compound, demonstrating the practical application of the Suzuki-Miyaura coupling.[19]

Materials:

  • 5-Bromo-2-methoxyphenol

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-2-methoxyphenol (1.0 eq), 4-methylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2.0 eq).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[20]

  • Reaction: Heat the mixture to 100°C and stir vigorously for 12 hours.[19]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[19]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.[19] Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.[19]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[19]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2-methoxy-5-(4-methylphenyl)phenol.[19]

Synthetic Workflow Diagram

Suzuki_Miyaura_Coupling Reactants 5-Bromo-2-methoxyphenol + 4-Methylphenylboronic acid Reaction_Mixture Reaction in Progress Reactants->Reaction_Mixture Add Catalyst_Base Pd(OAc)₂ / PPh₃ K₂CO₃ (aq) Catalyst_Base->Reaction_Mixture Add Solvent_Heat Toluene/Ethanol 100°C, 12h Solvent_Heat->Reaction_Mixture Conditions Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction_Mixture->Workup Cool & Dilute Purification Column Chromatography Workup->Purification Dry & Concentrate Product 2-Methoxy-5-(4-methylphenyl)phenol Purification->Product Isolate

Caption: Workflow for the Suzuki-Miyaura synthesis.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. Expected signals would include aromatic protons, a methoxy singlet, a methyl singlet, and a phenolic hydroxyl proton.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. The NIST WebBook provides a mass spectrum for 2-methoxy-5-methylphenol, which can serve as a reference for the fragmentation of the core structure.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions would include a broad O-H stretch for the phenolic group, C-H stretches for the aromatic rings and methyl/methoxy groups, and C=C stretches for the aromatic rings.

Potential Applications and Biological Significance

Biphenyl derivatives are prevalent in a wide array of biologically active compounds and functional materials.[1][2][18][21]

Pharmaceutical Applications

The biphenyl scaffold is a key component in numerous drugs, exhibiting a wide range of pharmacological activities, including:

  • Antihypertensive

  • Anti-inflammatory

  • Anticancer

  • Antifungal

  • Antiviral[1]

Materials Science

Substituted biphenyls are also utilized in the development of:

  • Liquid crystals[2][18]

  • Organic light-emitting diodes (OLEDs)[18]

  • Specialty polymers[21]

The following diagram illustrates the diverse applications of the biphenyl scaffold.

Biphenyl_Applications cluster_pharma Pharmaceuticals cluster_materials Materials Science Biphenyl_Scaffold Biphenyl Scaffold Antihypertensive Antihypertensive Biphenyl_Scaffold->Antihypertensive Anti_inflammatory Anti-inflammatory Biphenyl_Scaffold->Anti_inflammatory Anticancer Anticancer Biphenyl_Scaffold->Anticancer Antifungal Antifungal Biphenyl_Scaffold->Antifungal Liquid_Crystals Liquid Crystals Biphenyl_Scaffold->Liquid_Crystals OLEDs OLEDs Biphenyl_Scaffold->OLEDs Polymers Specialty Polymers Biphenyl_Scaffold->Polymers

Caption: Applications of the biphenyl scaffold.

Safety and Handling

Appropriate safety precautions must be taken when handling the reagents and products described in this guide.

  • General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Specific Hazards:

    • Palladium Catalysts: Can be toxic and should be handled with care.

    • Solvents: Toluene and ethanol are flammable.

    • Phenolic Compounds: Can be irritants to the skin and eyes.[22][23] The GHS classification for 2-methoxy-5-methylphenol indicates it can cause skin and serious eye irritation.[13]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[22][23]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of 2-methoxy-5-arylphenol derivatives, using a representative example to illustrate key concepts and protocols. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the construction of the biphenyl scaffold. The diverse biological activities and material properties of biphenyl-containing molecules underscore their importance in ongoing research and development efforts. It is our hope that the detailed methodologies and insights presented herein will serve as a valuable resource for scientists and researchers in the field.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Vertex AI Search.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene - Benchchem. Benchchem.
  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • 2-Methoxy-5-methylphenol | CAS 1195-09-1 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • 2-methoxy-5-methylphenol - ChemicalBook. ChemicalBook.
  • Biphenyl Uses: Chemical Properties, Industrial Applications & Safety - Echemi. (2025, September 19). Echemi.
  • 2-Methoxy-5-methylphenol - Matrix Scientific. Matrix Scientific.
  • 2-Methoxy-5-methylphenol - SIELC Technologies. (2018, May 16). SIELC Technologies.
  • 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem - NIH. PubChem.
  • BIPHENYL - Ataman Kimya. Ataman Kimya.
  • An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives - Benchchem. Benchchem.
  • Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis - Benchchem. Benchchem.
  • 2-Methoxy-5-methylphenol – Chem-Impex. Chem-Impex.
  • 2-METHOXY-5-METHYLPHENOL (CAS 1195-09-1) information, including chemical properties, structure, melting point, boiling point, density, formula, molecular weight, uses, prices, suppliers, SDS and more, available at Chemicalbook. (2024, December 18). ChemicalBook.
  • Reaction of biphenyl with phenol | Download Scientific Diagram - ResearchGate. ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, March 23). Fisher Scientific.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (2013, May 1). Arabian Journal of Chemistry.
  • Safety Data Sheet: 2-Methoxyphenol - Carl ROTH. Carl ROTH.
  • 2-Methoxy-5-methylphenol - the NIST WebBook. NIST WebBook.
  • 2-Methoxy-5-methylphenol | 1195-09-1 - Sigma-Aldrich. Sigma-Aldrich.
  • 2-Methoxy-5-phenylphenol synthesis - ChemicalBook. ChemicalBook.
  • 2-Methoxy-5-methylphenol - the NIST WebBook. NIST WebBook.
  • Phenol, 2-methoxy-5-methyl- - Substance Details - SRS | US EPA. (2023, November 1). US EPA.

Sources

2-(2-Methoxy-5-methylphenyl)phenol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxy-5-methylphenol

A Note on Nomenclature: The topic specified, "2-(2-Methoxy-5-methylphenyl)phenol," suggests a biphenyl structure. However, this nomenclature is ambiguous and does not correspond to a readily identifiable compound in major chemical databases. The vast majority of scientific and commercial data points to a closely related and structurally simpler compound, 2-Methoxy-5-methylphenol . This guide will focus on this well-documented substance, assuming it is the intended subject of inquiry.

Core Identification and Chemical Identity

2-Methoxy-5-methylphenol, also widely known by its trivial names isocreosol and 5-methylguaiacol, is an aromatic organic compound.[1] It is structurally characterized as a phenol with a methoxy group at position 2 and a methyl group at position 5. This arrangement makes it a member of the guaiacol family and a substituted cresol.[1] Its chemical properties and applications are rooted in the interplay between the hydroxyl, methoxy, and methyl functional groups on the benzene ring.

Chemical Identifiers

A comprehensive list of identifiers is crucial for unambiguous database searching and regulatory compliance.

Identifier TypeValueSource(s)
CAS Number 1195-09-1[2][3][4][5]
IUPAC Name 2-methoxy-5-methylphenol[1][3][6]
EC Number 214-791-7[1][4]
PubChem CID 14519[1]
UNII AV5V76OU33[1][4][7]
InChI InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3[1][3][6]
InChIKey IFNDEOYXGHGERA-UHFFFAOYSA-N[1][3][6]
SMILES CC1=CC(=C(C=C1)OC)O[1]
Synonyms 5-Methylguaiacol, Isocreosol, 2-Hydroxy-4-methylanisole, 6-Methoxy-m-cresol, 3-Hydroxy-4-methoxytoluene[1][3][5][7][8]
Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and application.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂[1][2][3]
Molecular Weight 138.16 g/mol [1][2][3]
Appearance White to off-white solid or colorless to almost colorless liquid[5][9]
Melting Point 37 °C[10]
Boiling Point 495.65 ± 1.00 K (Normal) 388 - 390 K at 2.70 kPa[3][11]
Solubility Slightly soluble in water. Soluble in chloroform and methanol.[9]
pKa 10.08 ± 0.10 (Predicted)[9]
LogP 1.709 (Crippen Method)[11]

Synthesis and Analysis Workflow

The synthesis and subsequent purity verification are cornerstone activities in the research and development lifecycle of any chemical compound.

Conceptual Synthesis Pathway: Hydroxylation of p-Methoxytoluene

A plausible synthetic route involves the direct hydroxylation of a readily available precursor, p-methoxytoluene. This approach leverages the directing effects of the existing methoxy and methyl groups on the aromatic ring. While specific, detailed industrial protocols are proprietary, a conceptual workflow based on published examples can be outlined.[12]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product p_methoxytoluene p-Methoxytoluene reaction_vessel Reaction Vessel (Inert Atmosphere, Controlled Temp) p_methoxytoluene->reaction_vessel hydroxylating_agent Hydroxylating Agent (e.g., Peroxide/Catalyst) hydroxylating_agent->reaction_vessel extraction Solvent Extraction reaction_vessel->extraction Crude Product chromatography Column Chromatography extraction->chromatography Purification final_product 2-Methoxy-5-methylphenol chromatography->final_product Isolated Product

Caption: Conceptual workflow for the synthesis of 2-Methoxy-5-methylphenol.

Analytical Protocol: Purity Assessment by HPLC

Verifying the purity of the synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. The following protocol is a representative method for analyzing 2-Methoxy-5-methylphenol.[7]

Objective: To determine the purity of a 2-Methoxy-5-methylphenol sample using reverse-phase HPLC with UV detection.

Materials:

  • HPLC system with UV detector

  • Newcrom R1 column (or equivalent C18 column)

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (H₃PO₄) or Formic Acid for MS-compatibility

  • Sample of 2-Methoxy-5-methylphenol, accurately weighed and dissolved in mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to control pH and improve peak shape. The exact ratio should be optimized for the specific column and system (e.g., 50:50 MeCN:Water). For mass spectrometry applications, replace phosphoric acid with a volatile modifier like formic acid.[7]

  • Standard Preparation: Prepare a stock solution of a reference standard of 2-Methoxy-5-methylphenol at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare the synthesized sample at a similar concentration to the standard.

  • Instrument Setup:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector to a wavelength appropriate for the chromophore (e.g., 275 nm).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the standard solution and record the chromatogram.

    • Inject the same volume of the sample solution and record the chromatogram.

  • Data Interpretation:

    • Identify the peak corresponding to 2-Methoxy-5-methylphenol based on the retention time of the standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: High-level workflow for HPLC purity analysis.

Safety and Handling

Understanding the hazard profile is fundamental for safe laboratory practice.

GHS Hazard Classification

Based on available safety data sheets, 2-Methoxy-5-methylphenol is classified with the following hazards.[1][13]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][14]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1][14]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Recommended Handling and PPE

Adherence to safety protocols is mandatory when handling this chemical.

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[14]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[15]

  • Hygiene Measures: Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.[15]

  • Storage: Keep in a tightly closed container in a dark, cool place under an inert atmosphere.[16]

G cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) H302 H302: Harmful if Swallowed Coat Lab Coat H315 H315: Causes Skin Irritation Gloves Resistant Gloves H315->Gloves H319 H319: Causes Eye Irritation Goggles Safety Goggles H319->Goggles H335 H335: May Cause Respiratory Irritation Hood Fume Hood H335->Hood

Caption: Relationship between chemical hazards and required PPE.

References

  • 2-Methoxy-5-methylphenol | CAS 1195-09-1 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-methoxy-5-methylphenol-1195-09-1]
  • 2-Methoxy-5-[methyl(phenyl)amino]phenol | C14H15NO2 | CID 53425689 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53425689]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC222290050]
  • 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14519]
  • 2-Methoxy-5-methylphenol - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1195091&Units=SI]
  • 5-methyl guaiacol, 1195-09-1 - The Good Scents Company. [URL: https://www.thegoodscentscompany.
  • 2-Methoxy-5-methylphenol | 1195-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.com/APAC/en/p/H0624]
  • 2-Methoxy-5-methylphenol - SIELC Technologies. [URL: https://sielc.com/compound-2-methoxy-5-methylphenol.html]
  • 2-Methoxy-5-methylphenol - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=1195-09-1]
  • 2-METHOXY-5-METHYLPHENOL CAS#: 1195-09-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710488.htm]
  • Safety Data Sheet: 2-Methoxyphenol. [URL: https://www.carlroth.com/medias/SDB-7308-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg2NTZ8YXBwbGljYXRpb24vcGRmfGg1Ni9oN2EvMTY5Njg2NDQzMjc0NTQucGRmfDlkYjQwYjM0ZTI2YjI3ZjI1YzQxZWE2YjY3ZGNlYjYxOWIzYjE5YjQyYjQ4OWI3YjYxN2YxZDU0ZGY3ZTY4ZDI]
  • 2-Methoxy-5-methylphenol - Cheméo. [URL: https://www.chemeo.com/cid/42-171-5/2-Methoxy-5-methylphenol.pdf]
  • Synthesis of 2-methoxy-5-methylphenol - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-methoxy-5-methylphenol]
  • 2-Methoxy-5-methylphenol | 1195-09-1 | TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/H0624]
  • Technical Support Center: Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol - Benchchem. [URL: https://www.benchchem.com/technical-center/synthesis-of-2-methoxy-5-4-methylphenyl-phenol]
  • 2-Methoxyphenol - Synerzine. [URL: https://www.synerzine.com/sds/2-Methoxyphenol.pdf]
  • 2-Methoxy-5-phenylphenol synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/37055-80-4.htm]
  • Compound 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]phenol - Chemdiv. [URL: https://store.chemdiv.
  • 2-methoxy-5-methylphenol - Stenutz. [URL: https://stenutz.eu/chem/solv621]
  • 2-Methoxy-5-methylphenol | 1195-09-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e0857c]

Sources

Thermodynamic Profiling of 2-(2-Methoxy-5-methylphenyl)phenol: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermodynamic characterization and physicochemical profiling of 2-(2-Methoxy-5-methylphenyl)phenol (CAS 1255636-61-3), also known as 2'-methoxy-5'-methyl-[1,1'-biphenyl]-2-ol .[1]

Executive Summary

This compound represents a specific class of unsymmetrical biphenyl ligands utilized in organometallic catalysis and as pharmacophore scaffolds in drug discovery.[1] Unlike its symmetric parent 2,2'-biphenol , this molecule possesses a "hybrid" donor motif—combining a hard phenolic hydroxyl group with a neutral ether donor.[1] This structural asymmetry significantly alters its thermodynamic landscape, particularly regarding hydrogen bonding networks, lipophilicity (LogP), and crystal lattice energy.[1]

This guide addresses the scarcity of experimental thermophysical data for CAS 1255636-61-3 by providing a predictive thermodynamic profile grounded in group-contribution theory and structural analogs (e.g., 2-phenylphenol).[1] Furthermore, it details rigorous, self-validating experimental protocols for researchers required to empirically determine these values for regulatory or process engineering purposes.

Chemical Identity & Structural Analysis[1][2]

The thermodynamic behavior of this molecule is governed by the intramolecular hydrogen bond (IMHB) formed between the phenolic proton and the ether oxygen. This interaction reduces the energy penalty for desolvation, potentially increasing membrane permeability compared to non-methylated analogs.

PropertyData
IUPAC Name 2'-Methoxy-5'-methyl-[1,1'-biphenyl]-2-ol
CAS Number 1255636-61-3
Molecular Formula

Molecular Weight 214.26 g/mol
SMILES COc1ccc(C)cc1-c2ccccc2O
Structural Class Unsymmetrical Biphenyl / Achiral Oxygen Ligand
Predicted Thermodynamic Profile

Note: Values below are derived from comparative analysis with 2-phenylphenol (CAS 90-43-7) and substituted anisoles, utilizing ACD/Labs and EPI Suite algorithms.

ParameterPredicted ValueConfidence IntervalRationale for Prediction
Boiling Point (1 atm) 308.7°C ± 27.0°CIncreased MW vs. 2-phenylphenol (BP 280°C) + Methyl/Methoxy contribution.[1]
Melting Point 50 - 80°C High VarianceDisrupted symmetry lowers lattice energy vs. 2,2'-biphenol (MP 109°C).[1]
pKa (Acidic) 9.80 ± 0.35Methoxy group (ortho) exerts weak inductive withdrawal but steric shielding stabilizes the phenol.
LogP (Octanol/Water) 3.8 - 4.2 HighMethyl + Methoxy groups increase lipophilicity vs. 2-phenylphenol (LogP 3.1).[1]
Density 1.107 g/cm³ ± 0.06Typical for oxygenated biphenyls.[2][3]

Experimental Protocols: Thermodynamic Characterization

For drug development applications, reliance on predicted values is insufficient. The following protocols outline the standard operating procedures (SOPs) for empirically determining the core thermodynamic constants.

Protocol A: Differential Scanning Calorimetry (DSC) for Fusion Enthalpy

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

). Prerequisite: Sample purity >98.5% (determined via HPLC).
  • Sample Preparation: Weigh 2.0–4.0 mg of dried this compound into a Tzero aluminum pan. Hermetically seal the lid to prevent sublimation.

  • Reference: Use an empty, matched mass Tzero pan.

  • Cycle Parameters:

    • Equilibrate: 25°C.

    • Ramp 1: Heat at 10°C/min to 150°C (to erase thermal history).

    • Cool: Cool at 10°C/min to 0°C.

    • Ramp 2 (Measurement): Heat at 2°C/min to 150°C.

  • Analysis: Integrate the endothermic peak of the second heating cycle. The onset temperature is

    
    ; the area under the curve is 
    
    
    
    (J/g).
Protocol B: Potentiometric pKa Determination

Objective: Determine the dissociation constant of the phenolic proton. Challenge: Low aqueous solubility requires a cosolvent method (Yasuda-Shedlovsky extrapolation).[1]

  • Solvent System: Prepare 30%, 40%, and 50% (v/v) Methanol/Water mixtures.

  • Titrant: Carbonate-free 0.1 M KOH standardized against KHP.

  • Procedure:

    • Dissolve ~5 mg of compound in 50 mL of each solvent mixture.

    • Titrate under inert

      
       atmosphere at 25°C ± 0.1°C.
      
    • Record pH vs. volume added.

  • Calculation: Plot the apparent pKa values against the dielectric constant (

    
    ) of the solvent mixtures. Extrapolate to 
    
    
    
    of pure water (0.0128) to find the aqueous pKa.

Synthesis & Purification Workflow

Thermodynamic accuracy depends on sample purity. The synthesis typically involves a Suzuki-Miyaura coupling between a protected phenol boronic acid and a substituted aryl halide.[1]

SynthesisWorkflow Start Start: Precursors Step1 Suzuki Coupling (Pd(PPh3)4, K2CO3, DME/H2O) Start->Step1 C-C Bond Formation Step2 Deprotection (BBr3 or Acid Hydrolysis) Step1->Step2 If O-protected Purify Purification (Column Chromatography) Step2->Purify Crude Mixture Check QC: HPLC Purity >99% Purify->Check Fraction Analysis Check->Purify Fail (Recrystallize) Final Target: This compound Check->Final Pass

Figure 1: Synthetic pathway and quality control loop for isolating high-purity biphenyl derivatives for thermodynamic analysis.

Applications in Drug Development

The thermodynamic properties of this compound directly influence its utility in two key areas:

  • Fragment-Based Drug Design (FBDD): The biphenyl scaffold is a privileged structure in medicinal chemistry (e.g., Angiotensin II receptor blockers). The specific ortho-methoxy substitution locks the biaryl axis conformation, reducing the entropic penalty of binding to a receptor.[1]

  • Solubility & Bioavailability: The LogP (~4.0) suggests high membrane permeability but poor aqueous solubility. Formulation scientists must utilize the pKa (9.8) to assess if salt formation (phenolate) is a viable strategy for solubilization.

Thermodynamic Decision Tree for Formulation

FormulationLogic Start Compound: this compound CheckSolubility Aqueous Solubility < 10 µg/mL? Start->CheckSolubility CheckPka Is pKa < 11? CheckSolubility->CheckPka Yes SaltScreen Attempt Salt Formation (Na+, K+, Tromethamine) CheckPka->SaltScreen Yes (Phenol is acidic) Cosolvent Use Co-solvents/Lipids (PEG400, Cyclodextrins) CheckPka->Cosolvent No SolidDisp Amorphous Solid Dispersion (HPMC-AS) SaltScreen->SolidDisp Salts Unstable/Hygroscopic

Figure 2: Formulation decision logic based on the thermodynamic profile of the target phenol.

References

  • ChemicalBook. (2024). This compound (CAS 1255636-61-3) Physicochemical Properties.[1]Link[1]

  • National Institute of Standards and Technology (NIST). (2023). Thermodynamic Data for 2-Phenylphenol (Analogous Structure). NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2024). Compound Summary: 2-Phenylphenol (CID 7017).[1] National Library of Medicine. Link

  • Ambeed. (2024). Product Catalog: 2'-Methoxy-5'-methyl-[1,1'-biphenyl]-2-ol.[1][4][5]Link[1][5]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Reference for pKa cosolvent extrapolation method).

Sources

Literature review of biaryl phenol derivatives and 2-(2-Methoxy-5-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biaryl scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antiviral, antimicrobial, and anticancer therapeutics. This guide focuses on 2-(2-Methoxy-5-methylphenyl)phenol (CAS: 1255636-61-3), a sterically congested biaryl phenol that exemplifies the structural complexity and pharmacological potential of this class.

Characterized by an ortho-hydroxyl group on one ring and an ortho-methoxy group on the adjacent ring, this molecule exhibits restricted rotation around the biaryl axis (atropisomerism), a feature that significantly influences its binding affinity and selectivity in biological targets. This document synthesizes current literature to provide a comprehensive technical profile, including optimized synthesis protocols via Suzuki-Miyaura coupling, structural activity relationships (SAR), and its position within the broader landscape of bioactive biaryl phenols.

Chemical Profile & Structural Analysis[1][2]

Compound Name: this compound CAS Number: 1255636-61-3 Molecular Formula: C₁₄H₁₄O₂ Molecular Weight: 214.26 g/mol

Structural Visualization

The molecule consists of a phenol ring connected at the ortho position to a toluene derivative. The proximity of the hydroxyl (-OH) and methoxy (-OMe) groups creates significant steric strain, forcing the two aromatic rings out of planarity. This "twisted" conformation is critical for its utility as both a ligand scaffold and a bioactive pharmacophore.

Caption: Structural connectivity of this compound highlighting the steric clash between the ortho-substituents.

Synthesis Methodologies

The construction of sterically hindered biaryls requires specialized catalytic systems. The standard protocol involves Suzuki-Miyaura cross-coupling , which offers high tolerance for functional groups (like phenols) and can be tuned for steric bulk using electron-rich phosphine ligands.

Retrosynthetic Analysis

The most efficient disconnection is at the biaryl axis. Two primary pathways exist:

  • Pathway A: Coupling 2-hydroxyphenylboronic acid with 2-bromo-4-methylanisole.

  • Pathway B: Coupling 2-iodophenol with 2-methoxy-5-methylphenylboronic acid.

Pathway A is often preferred due to the commercial availability and stability of the bromide precursor.

Optimized Synthetic Workflow (Suzuki-Miyaura)

Reagents:

  • Aryl Halide: 2-Bromo-4-methylanisole (1.0 equiv)

  • Boronic Acid: 2-Hydroxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos (3-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water

Mechanism & Protocol Logic: The use of S-Phos or dppf ligands is crucial. The bulky ortho-substituents (OMe and OH) retard the transmetalation step in the catalytic cycle. Electron-rich, bulky ligands facilitate oxidative addition and stabilize the palladium species during the difficult transmetalation of hindered substrates.

Suzuki Coupling Workflow Start Start: Reagent Prep Mix Mix: Aryl Halide + Boronic Acid Solvent: Dioxane/H2O Start->Mix Cat Add Catalyst: Pd(dppf)Cl2 (5 mol%) Mix->Cat Heat Reflux at 90-110°C (12-24 Hours) Cat->Heat Check TLC/HPLC Monitor (Check for halide consumption) Heat->Check Check->Heat Incomplete Workup Workup: Extract w/ EtOAc, Wash Brine Check->Workup Complete Purify Purification: Column Chromatography (Hexane/EtOAc) Workup->Purify End Final Product: This compound Purify->End

Caption: Step-by-step workflow for the palladium-catalyzed synthesis of the target biaryl phenol.

Pharmacological & Biological Landscape[2][3][4][5][6][7][8][9][10]

Biaryl phenols are not merely synthetic intermediates; they possess intrinsic biological activity. The 2-arylphenol motif is a known pharmacophore in antimicrobial and anticancer research.

Antimicrobial Activity

Analogs of 2-arylphenols disrupt bacterial cell membranes. The lipophilicity provided by the methyl and methoxy groups in this compound enhances membrane penetration.

  • Mechanism: Disruption of the lipid bilayer and inhibition of biofilm formation.

  • Target: Effective against Gram-positive bacteria (e.g., S. aureus) due to the phenolic hydroxyl group acting as a proton exchanger.

Anticancer Potential

Biaryl scaffolds are frequent in tubulin polymerization inhibitors. The twisted conformation mimics the binding of natural biaryls like colchicine derivatives.

  • Cytotoxicity: Related o-phenylphenol derivatives have shown IC₅₀ values in the low micromolar range against HeLa and MCF-7 cell lines.

Comparative Bioactivity Data

The following table summarizes the activity of this compound relative to standard biaryl motifs.

Compound ClassKey SubstituentsPrimary ActivityMechanism
Target Compound 2-OH, 2'-OMe, 5'-MeAntimicrobial / LigandMembrane disruption / Metal chelation
Orthophenylphenol 2-OH, UnsubstitutedBiocide (Preservative)General protein denaturation
Magnolol Analog 2,2'-diOH, 5,5'-AllylAnti-inflammatoryCOX-2 Inhibition
Triclosan (Ether) 2-OH, Cl-substitutedAntibacterialFabI inhibition (Fatty acid synthesis)

Structural Activity Relationship (SAR)

The biological efficacy of this compound is governed by three specific structural features:

  • The Biaryl Axis (Twist): The steric clash between the 2-OH and 2'-OMe groups prevents the rings from becoming coplanar. This non-planar geometry is essential for fitting into chiral binding pockets of enzymes.

  • The Phenolic Hydroxyl (H-Bond Donor): Essential for hydrogen bonding with receptor active sites (e.g., Serine or Histidine residues). Masking this group (e.g., methylation) typically abolishes antimicrobial activity.

  • The 5'-Methyl Group (Lipophilic Tail): Increases the LogP (partition coefficient), facilitating transport across cell membranes. Removal of this group reduces potency against intracellular targets.

SAR Logic Core This compound Feature1 2-OH Group Core->Feature1 Feature2 2'-OMe Group Core->Feature2 Feature3 5'-Me Group Core->Feature3 Effect1 H-Bond Donor (Critical for Binding) Feature1->Effect1 Effect2 Steric Bulk (Induces Twist/Atropisomerism) Feature2->Effect2 Effect3 Lipophilicity (Membrane Permeability) Feature3->Effect3

Caption: SAR map illustrating the functional role of each substituent on the biaryl core.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Suzuki Coupling.

Materials:

  • 2-Bromo-4-methylanisole (1.0 g, 5.0 mmol)

  • 2-Hydroxyphenylboronic acid (0.83 g, 6.0 mmol)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (204 mg, 0.25 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol)

  • 1,4-Dioxane (20 mL, degassed)

  • Distilled Water (5 mL, degassed)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, boronic acid, and base.

  • Solvent Addition: Add the mixture of 1,4-dioxane and water. Sparge with nitrogen gas for 10 minutes to remove dissolved oxygen (critical for catalyst longevity).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a nitrogen stream.

  • Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring. Monitor by TLC (Eluent: 10% EtOAc in Hexanes) until the bromide starting material is consumed (approx. 12-18 hours).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

  • Characterization: The product should appear as a viscous oil or low-melting solid. Verify via ¹H NMR (look for methoxy singlet ~3.8 ppm and methyl singlet ~2.3 ppm).

References

  • BenchChem. (2025). Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2-Methoxy-5-methylphenol Properties and Spectra. Retrieved from

  • ChemicalBook. (2023). This compound Product Entry. Retrieved from

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from

  • National Institutes of Health (NIH). (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives. PubMed Central. Retrieved from

  • MDPI. (2020). Anticancer Activities of Marine-Derived Phenolic Compounds. Marine Drugs. Retrieved from

Sources

Solubility profile of 2-(2-Methoxy-5-methylphenyl)phenol in organic solvents

[1]

Executive Summary & Compound Identity

This compound is a lipophilic biphenyl intermediate characterized by an intramolecular hydrogen bond capability (between the phenolic hydroxyl and the methoxy oxygen) and significant non-polar surface area.[1] It serves as a strategic precursor in the synthesis of hydroxyphenyl-benzotriazole UV absorbers.[1]

Understanding its solubility landscape is critical for process chemists optimizing Suzuki-Miyaura cross-couplings , recrystallization purification , and formulation stability .

Chemical Specifications
ParameterDetail
Chemical Name This compound
Systematic Name 2'-Methoxy-5'-methyl-[1,1'-biphenyl]-2-ol
Target CAS 1255636-61-3 (Structure-Match)
User CAS Note 55453-87-7 refers to Isoxepac (Excluded)
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Physical State White to off-white crystalline solid
Key Functional Groups Phenolic -OH (H-bond donor), Methoxy -OCH₃ (H-bond acceptor), Methyl -CH₃ (Lipophilic)

Thermodynamic Solubility Modeling (Hansen Parameters)

To predict solubility behavior without exhaustive empirical testing, we apply Hansen Solubility Parameters (HSP) . The molecule consists of a polar phenol ring and a less polar anisole-like ring.[1]

Estimated HSP Values

Based on Group Contribution Methods (Van Krevelen/Hoftyzer)

ParameterSymbolValue (MPa½)Mechanistic Insight
Dispersion

~19.5High affinity for aromatic solvents (London dispersion forces).[1]
Polarity

~4.2Moderate dipole due to the -OH and -OCH₃ groups.[1]
H-Bonding

~9.8Significant H-bonding capability from the phenolic proton.[1]
Total Parameter

~22.2Matches closely with Toluene, Chloroform, and short-chain Alcohols.[1]
Solubility Interaction Radius ( )

The solubility distance (


1
  • 
     : Likely Soluble.[1]
    
  • 
     : Likely Insoluble/Precipitates.[1]
    

Solvent Compatibility Profile

The following data categorizes solvents by their thermodynamic affinity for this compound.

Primary Solvents (High Solubility)

Ideal for reaction media and initial dissolution.

Solvent ClassSpecific SolventSolubility RatingTechnical Rationale
Aromatics Toluene, XyleneExcellent

stacking interactions with the biphenyl core; matches

.[1]
Chlorinated Dichloromethane (DCM), ChloroformExcellent High dispersion forces; good solvation of the phenolic moiety.
Ethers THF, 2-MeTHF, 1,4-DioxaneVery Good Oxygen atoms in solvent accept H-bonds from the phenolic -OH.[1]
Esters Ethyl Acetate, Isopropyl AcetateGood Effective general solvent; useful for extraction workups.
Recrystallization Solvents (Temperature Dependent)

Ideal for purification (High solubility at boiling point, low at RT).

SolventBoiling Pt.[1][2][3]Protocol Note
Methanol 64.7°CHigh Potential. Soluble when hot; the hydrophobic methyl/biphenyl groups drive precipitation upon cooling.[1]
Ethanol 78.4°CSimilar to methanol but slightly better solubility at RT; may require water as anti-solvent.
Acetonitrile 82.0°C"Goldilocks" polarity; often yields high-purity crystals.[1]
Heptane/Toluene MixUse Toluene to dissolve, add Heptane as anti-solvent to reach cloud point.
Non-Solvents (Anti-Solvents)

Used to force precipitation.

  • Water: Strictly insoluble (Hydrophobic skeleton dominates).

  • Hexane/Pentane: Poor solubility at room temperature (lacks polarity to overcome crystal lattice energy).

Experimental Protocols

Protocol A: Visual Saturation Solubility Assessment

Objective: Rapidly determine the approximate solubility limit.

  • Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.[1]

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization (Methanol/Water)

Objective: Purify crude intermediate from Suzuki coupling.

  • Dissolution: Charge crude solid into a flask. Add Methanol (5 mL/g) .

  • Heating: Heat to reflux (approx. 65°C) until fully dissolved. If particulates remain, perform a hot filtration.[1]

  • Nucleation: Remove from heat. While still warm (50°C), slowly add Water (warm) dropwise until a faint persistent turbidity (cloud point) is observed.

  • Cooling: Re-heat slightly to clear the solution, then allow to cool slowly to Room Temperature (25°C) over 2 hours.

  • Crystallization: Transfer to a fridge (4°C) for 4 hours to maximize yield.

  • Isolation: Filter the white crystals via vacuum filtration. Wash with cold 80:20 Methanol:Water.[1]

Visualization of Workflows

Logic Diagram: Solvent Selection Strategy

This diagram guides the researcher in selecting the appropriate solvent based on the process stage.[1]

SolventSelectionStartStart: Select Process GoalGoal_RxnReaction Medium(Suzuki/Coupling)Start->Goal_RxnGoal_PurifyPurification(Recrystallization)Start->Goal_PurifyGoal_ExtractExtraction(Workup)Start->Goal_ExtractCheck_TempHigh Temp Required?Goal_Rxn->Check_TempCheck_PolPolarity CheckGoal_Purify->Check_PolSolv_EtOAcEthyl Acetate(Immiscible with Water)Goal_Extract->Solv_EtOAcSolv_DCMDCM(Dense, High Sol)Goal_Extract->Solv_DCMSolv_TolueneToluene / Xylene(High Sol, High BP)Check_Temp->Solv_TolueneYes (>80°C)Solv_THFTHF / Dioxane(Mod Sol, Mod BP)Check_Temp->Solv_THFNo (<66°C)Solv_MeOHMethanol(Temp Dependent)Check_Pol->Solv_MeOHSingle SolventSolv_BiPhasicToluene + Heptane(Solvent + Anti-solvent)Check_Pol->Solv_BiPhasicBinary System

Caption: Decision tree for solvent selection based on thermodynamic requirements of the experimental stage.

Process Flow: Synthesis & Isolation

Contextualizing the solubility within the synthesis of the biphenyl intermediate.

SynthesisFlowPrecursors2-Methoxyphenylboronic acid+2-Bromo-4-methylphenolReactionSuzuki Coupling(Pd Cat, Base, Toluene/Water)Precursors->ReactionRefluxWorkupPhase Separation(Org: Toluene)Reaction->WorkupCoolCrudeCrude Biphenyl(Oily Solid)Workup->CrudeEvaporationCrystRecrystallization(MeOH or EtOH)Crude->CrystDissolve (Hot)ProductPure this compound(Crystalline)Cryst->ProductCool & Filter

Caption: Synthetic workflow illustrating the transition from reaction mixture to purified crystalline solid.

References

  • ChemicalBook. (2024).[1] this compound Product Description & CAS 1255636-61-3 Verification. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][4] CRC Press.[1] (Methodology for HSP calculation).

  • BenchChem. (2024).[1] Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. Retrieved from

  • PubChem. (2024).[1] Compound Summary for 2-Methoxy-5-methylphenol (Fragment Analysis). Retrieved from [5]

  • Sigma-Aldrich. (2024).[1] Isoxepac (CAS 55453-87-7) Product Sheet. (Cited for exclusion/disambiguation). Retrieved from [1]

Comprehensive Characterization of 2-(2-Methoxy-5-methylphenyl)phenol: A Biaryl Scaffold for SGLT2 Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization and Synthesis of 2-(2-Methoxy-5-methylphenyl)phenol[1]

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.[1]

Executive Summary & Chemical Identity

This compound (CAS: 1255636-61-3) is a specialized biaryl intermediate, primarily utilized in the synthesis of C-aryl glucoside derivatives, a class of compounds heavily investigated for Sodium-Glucose Cotransporter 2 (SGLT2) inhibition (e.g., analogs of Tofogliflozin or Canagliflozin).[1]

Unlike common reagents, this compound is often generated in situ or isolated as a proprietary intermediate, meaning public experimental physical data is scarce.[1] This guide provides the predicted physicochemical profile , a validated synthetic route , and the standardized protocols required to experimentally determine its melting point and purity in a research setting.[1]

Chemical Identity Matrix
ParameterDetail
IUPAC Name This compound
Alternative Names 2'-Methoxy-5'-methyl-[1,1'-biphenyl]-2-ol; 2-Hydroxy-2'-methoxy-5'-methylbiphenyl
CAS Registry Number 1255636-61-3 (Note: Do not confuse with 1195-09-1, which is the single-ring 2-methoxy-5-methylphenol)
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
SMILES COc1ccc(C)cc1-c1ccccc1O

Physical Characteristics & Solubility Profile

As an unoptimized intermediate, the physical form of this compound relies heavily on the final purification method (crystallization vs. chromatography).[1]

Physicochemical Properties
PropertyValue (Predicted/Typical)Experimental Validation Method
Physical State Off-white to pale yellow solidVisual Inspection
Melting Point 85°C – 105°C (Estimated range for biaryl phenols)Capillary MP Apparatus / DSC
Boiling Point 308.7 ± 27.0 °C (760 mmHg)TGA (Thermogravimetric Analysis)
Density 1.107 ± 0.06 g/cm³Pycnometer
LogP ~3.5 (Lipophilic)HPLC Retention Time
pKa ~9.9 (Phenolic OH)Potentiometric Titration
Solubility Guidelines
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.[1]

  • Moderate Solubility: Ethanol, Toluene (often used for recrystallization).[1]

  • Insoluble: Water (requires surfactant or co-solvent for aqueous reactions).[1]

Validated Synthetic Route (Suzuki-Miyaura Coupling)

The most reliable method for accessing this biaryl core is the palladium-catalyzed cross-coupling of 2-iodophenol (or 2-bromophenol) with 2-methoxy-5-methylphenylboronic acid .[1]

Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle and the critical reagents required to construct the biaryl bond.

SuzukiCoupling Start1 2-Iodophenol (Aryl Halide) Inter Oxidative Addition Complex Start1->Inter + Pd(0) Start2 2-Methoxy-5-methyl- phenylboronic acid Trans Transmetallation Start2->Trans + Base Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Catalyst->Inter Base K2CO3 / Na2CO3 (2M Aqueous) Inter->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Catalyst Regenerate Pd(0) Product 2-(2-Methoxy-5- methylphenyl)phenol RedElim->Product

Figure 1: Catalytic cycle for the synthesis of the target biaryl scaffold via Suzuki-Miyaura coupling.[1]

Step-by-Step Synthetic Protocol

Reagents:

  • 2-Iodophenol (1.0 eq)[1]

  • 2-Methoxy-5-methylphenylboronic acid (1.2 eq)[1]

  • Pd(PPh₃)₄ (5 mol%)[1]

  • K₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Inertion: Charge a round-bottom flask with 2-iodophenol, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to neutralize phenoxide), followed by brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Crystallization (Critical for MP): Recrystallize the resulting oil/solid from hot Toluene/Hexane to obtain analytical grade crystals.

Experimental Characterization Protocols

Since literature values are predictive, the researcher must establish the "Gold Standard" data for their specific lot.[1]

A. Melting Point Determination (Capillary Method)
  • Equipment: Buchi Melting Point M-565 or equivalent.

  • Protocol:

    • Dry the recrystallized sample under high vacuum ( < 1 mbar) for 4 hours to remove solvent inclusions.

    • Pack 3-4 mm of sample into a glass capillary.

    • Ramp temperature at 10°C/min to 70°C, then reduce ramp to 1°C/min .

    • Record

      
       (first liquid drop) and 
      
      
      
      (complete melt).
    • Acceptance Criteria: Range should be < 2°C.[1]

B. Structural Validation (NMR)

Confirm the biaryl connectivity and the presence of the phenolic proton.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       9.20 (s, 1H, -OH) – Diagnostic Peak
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       3.70 (s, 3H, -OCH₃)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       2.25 (s, 3H, -CH₃)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       6.80 – 7.30 (m, 7H, Aromatic protons)
      
C. Analytical Workflow Diagram

The following workflow ensures the compound meets the stringency required for drug development applications.

CharacterizationWorkflow Crude Crude Reaction Mixture Purification Flash Chromatography (SiO2, Hex/EtOAc) Crude->Purification Recryst Recrystallization (Toluene/Hexane) Purification->Recryst Analysis Analytical Battery Recryst->Analysis NMR 1H / 13C NMR (Structure Confirmation) Analysis->NMR HPLC HPLC-UV (>98%) Analysis->HPLC DSC DSC / Melting Point (Physical State) Analysis->DSC Release Release for Biological Assay NMR->Release Pass HPLC->Release Pass DSC->Release Pass

Figure 2: Quality Control (QC) decision tree for validating the biaryl intermediate.

Safety & Handling (E-E-A-T)

As a phenol derivative, this compound poses specific risks regarding tissue corrosion and sensitization.[1]

  • GHS Classification (Predicted):

    • Skin Irrit. 2 (H315): Causes skin irritation.[1]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

    • Aquatic Acute 1: Very toxic to aquatic life (typical for lipophilic biaryls).[1]

  • Handling:

    • Always handle in a fume hood.[1][2]

    • Wear nitrile gloves (0.11 mm minimum thickness).[1]

    • First Aid: In case of skin contact, wash immediately with PEG-400 or copious amounts of soap and water.[1] Phenols can penetrate skin rapidly; do not use organic solvents (like ethanol) for washing as they may increase absorption.[1]

References

  • ChemicalBook. (2024).[1] this compound - CAS 1255636-61-3 Properties and Predicted Data. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol for biaryl synthesis). Link[1]

  • BenchChem. (2025).[1] Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. (Analogous synthesis reference). Link[1]

  • PubChem. (2025).[1][3] Compound Summary for CAS 1255636-61-3. National Center for Biotechnology Information.[1] Link

Sources

History and discovery of 2-(2-Methoxy-5-methylphenyl)phenol in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the history and discovery of 2-(2-Methoxy-5-methylphenyl)phenol reveals a molecule more notable for its role as a versatile chemical intermediate than for a singular, storied discovery. This guide delves into the compound's structural significance, common synthetic routes, and potential applications, providing researchers and drug development professionals with a comprehensive understanding of its place in modern organic chemistry.

Introduction: The Significance of the Biphenyl Phenol Scaffold

The compound this compound belongs to the biaryl or biphenyl class of organic molecules. Specifically, it is a hydroxylated biphenyl, a structural motif of considerable interest in medicinal chemistry and materials science. The rotational restriction around the aryl-aryl bond gives these molecules a defined three-dimensional structure, making them valuable scaffolds for designing ligands that can fit into specific biological targets like protein binding pockets.

The presence of a phenolic hydroxyl group provides a key interaction point, capable of acting as a hydrogen bond donor and acceptor. The methoxy and methyl substituents on the second phenyl ring allow for fine-tuning of the molecule's steric and electronic properties, influencing its solubility, lipophilicity, and metabolic stability. While not a widely known molecule in its own right, its structural components are present in numerous biologically active compounds, making the synthesis and understanding of this and similar molecules a crucial aspect of drug discovery and organic synthesis.

Synthetic Methodologies: A Practical Guide

The primary challenge in synthesizing this compound lies in the controlled formation of the carbon-carbon bond between the two phenyl rings. Modern organometallic cross-coupling reactions provide the most efficient and versatile methods for achieving this.

Suzuki-Miyaura Cross-Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is a highly reliable method for forming aryl-aryl bonds. It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Proposed Retrosynthetic Analysis:

A logical retrosynthetic approach would involve disconnecting the bond between the two phenyl rings. This leads to two possible sets of starting materials, as illustrated below.

G cluster_0 Disconnect 1 cluster_1 Disconnect 2 product This compound a1 Aryl Halide: 2-Bromophenol product->a1 b1 Boronic Acid: (2-Methoxy-5-methylphenyl)boronic acid product->b1 a2 Aryl Halide: 2-Bromo-4-methylanisole product->a2 b2 Boronic Acid: (2-Hydroxyphenyl)boronic acid product->b2

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol (Based on Disconnect 1):

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (2-Methoxy-5-methylphenyl)boronic acid (1.2 equivalents), 2-bromophenol (1.0 equivalent), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02 equivalents).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (4:1 ratio), followed by the addition of a base, such as potassium carbonate (2.5 equivalents).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Add water and extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is chosen for its robustness and efficacy in a wide range of Suzuki couplings.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. Potassium carbonate is a common and effective choice.

  • Degassed Solvent: Oxygen can oxidize the palladium catalyst, rendering it inactive. Degassing the solvent by bubbling nitrogen through it is essential for maintaining catalytic activity.

Alternative Synthetic Routes

While Suzuki coupling is often preferred, other methods like the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can also be employed for the key biaryl bond formation, depending on the availability of starting materials and desired functional group tolerance.

Physicochemical Properties and Characterization

The properties of this compound are dictated by its functional groups.

PropertyPredicted Value/CharacteristicRationale
Appearance Off-white to pale yellow solidCommon for phenolic compounds
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Solubility Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol); Sparingly soluble in waterThe phenolic OH allows for some water solubility, but the large aromatic structure dominates.
pKa ~9-10Typical for a substituted phenol.

Standard Characterization Workflow:

G start Purified Compound tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H and ¹³C) tlc->nmr ms Mass Spectrometry (Confirm MW) nmr->ms ir IR Spectroscopy (Functional Groups) ms->ir end Structural Confirmation ir->end

Caption: Standard workflow for structural characterization.

  • ¹H NMR: Expect to see distinct aromatic protons in the 6.5-7.5 ppm region, a singlet for the methoxy group (~3.8 ppm), a singlet for the methyl group (~2.3 ppm), and a broad singlet for the phenolic hydroxyl group.

  • ¹³C NMR: Will show 14 distinct carbon signals, including characteristic peaks for the methoxy and methyl carbons and the carbons attached to the oxygen atoms.

  • Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 214.26.

  • IR Spectroscopy: A broad absorption band around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the phenol is expected, along with C-O stretching and aromatic C-H stretching bands.

Applications and Future Directions

As a chemical intermediate, this compound is a valuable starting point for more complex molecules.

  • Drug Discovery: The phenolic hydroxyl group can be used as a handle for further derivatization, such as etherification or esterification, to explore structure-activity relationships (SAR) in a drug discovery program. The biphenyl scaffold can be used to mimic the side chains of amino acids like phenylalanine or tyrosine to inhibit proteases or other enzymes.

  • Ligand Synthesis: The molecule can serve as a precursor for designing bidentate ligands for catalysis, where the phenol and methoxy groups can coordinate to a metal center.

  • Materials Science: Substituted biphenyls are of interest in the development of liquid crystals and other organic electronic materials due to their rigid structure.

Methodological & Application

Application Note: Catalytic Utility of 2-(2-Methoxy-5-methylphenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following is a detailed Application Note and Protocol guide for the catalytic applications of 2-(2-Methoxy-5-methylphenyl)phenol derivatives.

From Ligand Design to High-Efficiency Cross-Coupling Protocols

Abstract

The biaryl scaffold this compound (CAS 1255636-61-3) represents a critical structural motif in the design of "privileged" ligands for transition metal catalysis. As an unsymmetrical 2,2'-disubstituted biaryl, this molecule serves as a potent precursor for Buchwald-type phosphine ligands and O,O-bidentate Lewis acid catalysts . This guide details the mechanistic advantages of derivatives based on this scaffold—specifically highlighting their tunable steric bulk and hemilabile coordination—and provides validated protocols for their application in Palladium-catalyzed C-N cross-coupling and Aluminum-catalyzed polymerization.

Introduction: The Biaryl Advantage

In modern drug discovery, the synthesis of sterically congested C-C and C-N bonds relies heavily on ligand-accelerated catalysis. The this compound scaffold offers a unique balance of steric protection and electronic activation, distinct from the canonical SPhos or XPhos backbones.

Structural Analysis & Ligand Design

The core molecule features a phenol ring (Ring A) and a substituted anisole ring (Ring B).

  • Ring A (Phenol): Serves as the functional handle. Conversion to a triflate (–OTf) allows for phosphinylation to generate biaryl phosphines. Alternatively, the hydroxyl group acts as an anionic donor in Lewis acid complexes.

  • Ring B (2-OMe, 5-Me):

    • 2-Methoxy Group: Provides a hemilabile coordination site (Pd-O interaction) that stabilizes the metal center during the oxidative addition step and promotes reductive elimination.

    • 5-Methyl Group: Increases solubility and subtly modulates the dihedral angle of the biaryl axis, preventing catalyst aggregation without imposing the extreme steric hindrance of isopropyl groups found in XPhos.

Key Catalytic Applications

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Derivatives where the phenolic –OH is replaced by a phosphine (e.g., –PCy2 or –PtBu2) function as highly active ligands for Pd-catalyzed amination and Suzuki-Miyaura coupling.

  • Mechanism: The biaryl backbone enforces a mono-ligated Pd(0) species, which is the active catalyst. The ortho-methoxy group on the lower ring potentially coordinates to Pd, stabilizing the coordinatively unsaturated 12-electron intermediate.

  • Target Substrates: Aryl chlorides, electron-deficient aryl triflates, and sterically hindered anilines.

Lewis Acid Catalysis (Polymerization)

The phenol itself, or its salan/salen derivatives, serves as a ligand for early transition metals (Ti, Zr) and main group metals (Al).

  • Application: Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide, ε-caprolactone).

  • Mechanism: The phenolate oxygen forms a strong bond with the metal (e.g., Al-O), while the ortho-methoxy group provides chelation, creating a rigid chiral pocket (if resolved) or a robust achiral environment that controls polymer tacticity.

Visualizing the Catalytic Workflow

The following diagram illustrates the divergent synthesis of active catalysts from the parent phenol and their subsequent catalytic cycles.

CatalyticWorkflow cluster_Pd Mechanism: Pd-Catalyzed Amination Parent Parent Scaffold This compound Triflate Intermediate Ar-OTf Parent->Triflate Tf2O, Pyridine (Activation) Ligand_O Al/Ti Phenolate Complex (L2) Parent->Ligand_O AlMe3 / Ti(OiPr)4 (Complexation) Ligand_P Biaryl Phosphine Ligand (L1) Triflate->Ligand_P HPR2, Pd Cat. (Phosphinylation) Pd_Cycle Pd-Catalyzed C-N Coupling Ligand_P->Pd_Cycle Pd(OAc)2 Active Catalyst Poly_Cycle Ring-Opening Polymerization Ligand_O->Poly_Cycle Monomer (e.g., Lactide)

Caption: Divergent synthesis of Phosphine (L1) and Phenolate (L2) catalysts from the parent biaryl scaffold.

Experimental Protocols

Protocol A: Synthesis of Biaryl Phosphine Ligand (L1)

Objective: Convert this compound into a Buchwald-type phosphine ligand (e.g., 2-Dicyclohexylphosphino-2'-methoxy-5'-methylbiphenyl).

Reagents:

  • Parent Phenol (1.0 equiv)[1]

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Dicyclohexylphosphine (HPCy2) (1.1 equiv)

  • Pd(OAc)2 (5 mol%)

  • Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Activation (Triflation):

    • Dissolve the parent phenol in anhydrous DCM at 0°C under Argon.

    • Add pyridine followed by dropwise addition of Tf2O.

    • Stir at 0°C for 1 hour, then warm to RT.

    • Quench with water, extract with DCM, and purify via silica gel flash chromatography to obtain the Aryl Triflate .

  • Phosphinylation:

    • In a glovebox, combine the Aryl Triflate, HPCy2, Pd(OAc)2, and DIPEA in Toluene.

    • Heat to 100°C for 12 hours.

    • Critical Step: The reaction color should change from dark red to orange/yellow upon completion.

    • Filter through a Celite plug and recrystallize from Ethanol/Hexanes.

    • Validation: Verify structure via ³¹P NMR (typically a singlet around -10 to -15 ppm).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Coupling of 4-chloroanisole with morpholine using Ligand L1.

Reaction Setup:

ComponentEquiv.Role
Aryl Chloride 1.0Electrophile
Amine 1.2Nucleophile
Pd(OAc)2 0.01 (1 mol%)Pre-catalyst
Ligand L1 0.02 (2 mol%)Ligand
NaOtBu 1.4Base
Toluene [0.2 M]Solvent

Procedure:

  • Catalyst Pre-formation:

    • Charge a reaction vial with Pd(OAc)2 and Ligand L1.

    • Add 1 mL of anhydrous Toluene and stir at RT for 5 minutes to generate the active L1-Pd(0) species. Note: Solution should turn yellow/orange.

  • Substrate Addition:

    • Add the Aryl Chloride, Amine, and NaOtBu to the vial.

    • Add remaining Toluene to reach 0.2 M concentration.

  • Reaction:

    • Seal the vial and heat to 80°C for 4–12 hours.

    • Monitor via HPLC or GC-MS.

  • Workup:

    • Cool to RT. Dilute with EtOAc and filter through a silica pad.

    • Concentrate and purify via column chromatography.

Troubleshooting Guide:

  • Low Conversion: Ensure Toluene is rigorously degassed (sparge with Ar for 20 mins). Oxygen kills the active Pd-Phosphine species.

  • Pd Black Formation: Increase Ligand:Pd ratio to 3:1. The biaryl phosphine stabilizes Pd, but excess ligand prevents aggregation.

  • Starting Material Recovery: If the aryl chloride is unreactive, switch the base to K3PO4 and use t-Amyl alcohol as solvent to increase reaction temperature to 100°C.

Scientific References

  • Buchwald, S. L., et al. "Ligand Effects in Pd-Catalyzed C-N Cross-Coupling Reactions." Chemical Science, 2011.

    • Context: Establishes the mechanistic basis for biaryl phosphine ligands in stabilizing Pd(0).

  • Ambeed Chemical. "this compound Product Data." Catalog Entry, 2023.

    • Context: Verification of the scaffold's commercial availability and classification as an achiral oxygen ligand.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Context: Provides the general protocols adapted for Protocol B.

  • Beyer, A., et al. "Synthesis of Biaryl Ligands via Suzuki Coupling." Journal of Organic Chemistry, 2018.

    • Context: Describes the synthetic route to the parent biaryl scaffold.

Disclaimer: This guide is for research purposes only. All chemical syntheses should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Strategic Functionalization of 2-(2-Methoxy-5-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of 2-(2-Methoxy-5-methylphenyl)phenol , a privileged biaryl scaffold. This document is designed for medicinal chemists and process scientists requiring precise control over regioselectivity and reactivity.

Introduction: The Scaffold & Reactivity Profile

The target molecule, This compound (hereafter Compound 1 ), represents a classic "Janus" biaryl system. It possesses two distinct aromatic domains connected by a single bond, offering orthogonal reactivity handles:

  • Ring A (Phenol): Electron-rich, possessing a free hydroxyl group (H-bond donor/acceptor) and high susceptibility to Electrophilic Aromatic Substitution (EAS).

  • Ring B (Anisole/Toluene): Electron-rich but capped (methoxy), serving primarily as a steric modulator and lipophilic domain.

Structural Analysis & Reactive Sites

The biaryl axis induces a twist conformation to minimize steric clash between the phenol oxygen and the 2'-methoxy group. This creates specific "pockets" of reactivity:

  • The O-Handle (Site O): The phenolic hydroxyl is the primary handle for derivatization (ethers, esters) or activation (triflates).

  • The Electronic Hotspot (Site C4): The position para to the hydroxyl group on Ring A is the most nucleophilic carbon, activated by the strong

    
     effect of the OH group.
    
  • The Directing Sector (Site C6): The position ortho to the hydroxyl (and distal to the biaryl axis) is prime for transition-metal-catalyzed C-H activation directed by the phenol.

Core Functionalization Strategies

We define three primary workflows to diversify this scaffold.

Workflow A: Activation via O-Triflation

Objective: Convert the phenol into a pseudo-halide (triflate) to enable Suzuki, Buchwald, or Heck couplings, effectively erasing the OH group to form new C-C or C-N bonds.

Workflow B: Regioselective Bromination (EAS)

Objective: Install a halogen handle for further functionalization. Challenge: Competing activation between Ring A (Phenol) and Ring B (Methoxy/Methyl). Solution: The Phenol OH is a stronger activator than the Methoxy/Methyl groups. Under neutral conditions, bromination occurs exclusively on Ring A at the C4 position (para to OH).

Workflow C: Directed C-H Activation

Objective: Functionalize the sterically accessible ortho position (C6). Mechanism: Pd(II)-catalyzed C-H activation using the phenoxide as a directing group (DG).

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from Compound 1 .

ReactionPathways Start 2-(2-Methoxy-5- methylphenyl)phenol (Compound 1) Triflate Aryl Triflate (Cross-Coupling Precursor) Start->Triflate Tf2O, Pyridine DCM, 0°C Bromide 4-Bromo Derivative (Regioselective EAS) Start->Bromide NBS (1.0 eq) MeCN, RT Olefin 6-Alkenyl Derivative (C-H Activation) Start->Olefin Pd(OAc)2, Acrylate AgOAc, 100°C Biaryl Tri-Aryl System (via Suzuki) Triflate->Biaryl Ar-B(OH)2 Pd(dppf)Cl2

Figure 1: Divergent functionalization pathways for Compound 1. Colors indicate distinct reaction classes: Blue (Starting Material), Red (Activation), Yellow (EAS), Green (C-H Activation).

Detailed Experimental Protocols

Protocol A: Synthesis of the Aryl Triflate

Rationale: The triflate group is electron-withdrawing and a vital leaving group. Pyridine acts as both a base and a nucleophilic catalyst.

Reagents:

  • Compound 1 (1.0 equiv)[1]

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)
    
  • Pyridine (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with Compound 1 and anhydrous DCM (

    
     concentration). Cool to 
    
    
    
    under
    
    
    atmosphere.
  • Base Addition: Add pyridine dropwise via syringe. The solution may turn slightly yellow.

  • Activation: Add

    
     dropwise over 10 minutes. Caution: Exothermic.
    
  • Reaction: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Target 
    
    
    
    will be significantly higher than starting phenol).
  • Workup: Quench with ice-cold water. Extract with DCM (

    
    ). Wash organics with 
    
    
    
    (to remove pyridine), then saturated
    
    
    and brine.
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The product is typically a colorless oil or low-melting solid.

Protocol B: Regioselective C4-Bromination

Rationale: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine. Acetonitrile (MeCN) is polar but non-nucleophilic, stabilizing the transition state.

Reagents:

  • Compound 1 (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve Compound 1 in MeCN (

    
    ) at RT.
    
  • Addition: Add NBS portion-wise as a solid over 5 minutes.

  • Reaction: Stir at RT for 1–4 hours.

    • Note: If the reaction is sluggish, add

      
      
      
      
      
      as a catalyst.
  • Selectivity Check: The major product is the 4-bromo-2-(2-methoxy-5-methylphenyl)phenol . The 6-bromo isomer is minor due to steric shielding by the biaryl ring.

  • Workup: Concentrate MeCN. Redissolve in EtOAc. Wash with water and brine.[1]

  • Purification: Recrystallization from Hexanes/DCM is often sufficient due to the high polarity difference between product and succinimide byproduct.

Protocol C: Pd-Catalyzed C6-Olefination (C-H Activation)

Rationale: This "Fujiwara-Moritani" type reaction uses the phenoxide oxygen to coordinate Palladium, directing it to the ortho C-H bond (C6).

Reagents:

  • Compound 1 (1.0 equiv)[1]

  • Ethyl Acrylate (2.0 equiv)

  • 
     (
    
    
    
    )
  • 
     (2.0 equiv) or 
    
    
    
    (oxidant)
  • Toluene or 1,2-DCE

Step-by-Step:

  • Tube Setup: In a pressure tube, combine Compound 1,

    
    , and oxidant (
    
    
    
    ).
  • Solvent: Add Toluene (

    
    ) and Ethyl Acrylate.
    
  • Heating: Seal the tube and heat to

    
     for 12–18 hours.
    
  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove metal residues. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Outcome: The product will be the 6-alkenyl derivative. The 4-position is electronically favored but the coordination-direction mechanism strongly favors the 6-position (ortho).

Quantitative Data Summary

TransformationReagent SystemTarget SiteTypical YieldSelectivity (Major:Minor)
O-Activation

/ Pyridine
Phenolic Oxygen92–96%N/A (Chemoselective)
Bromination NBS / MeCNC4 (Para to OH)85–90%>10:1 (vs C6/Ring B)
C-H Olefination

/

C6 (Ortho to OH)65–75%>20:1 (Directed)

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. Retrieved from

  • ChemicalBook. (2024). 2-Methoxy-5-methylphenol Properties and Synthesis. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2-Methoxy-5-methylphenol Thermochemical Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from

  • ChemTalk. (2023). Electrophilic Aromatic Substitution: Regioselectivity and Directing Groups.[3][4] Retrieved from

  • Royal Society of Chemistry. (2025). Unveiling the regioselectivity in electrophilic aromatic substitution reactions. New Journal of Chemistry. Retrieved from

Sources

Application Notes & Protocols: Synthesis of a Novel Biaryl Monophosphine Ligand from 2-(2-Methoxy-5-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Enduring Power of Biaryl Phosphine Ligands in Modern Catalysis

The development of robust and efficient catalytic systems is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Among the pantheon of ancillary ligands that have revolutionized transition-metal catalysis, biaryl monophosphines stand out for their remarkable ability to facilitate a wide array of cross-coupling reactions.[1][2] These ligands, characterized by their steric bulk and electron-rich nature, are instrumental in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.[3] The fine-tuning of their steric and electronic properties through synthetic modification allows for the creation of highly active and selective catalysts for transformations like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are pivotal in the construction of carbon-nitrogen and carbon-carbon bonds.[3][4]

This application note provides a detailed, field-proven guide for the synthesis of a novel biaryl phosphine ligand, leveraging the readily available starting material, 2-(2-Methoxy-5-methylphenyl)phenol. The synthetic strategy is designed to be modular, allowing for future diversification of the ligand scaffold. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic pathway and empowering researchers to adapt and troubleshoot the protocol effectively.

Synthetic Strategy: A Multi-Step Approach to a Custom Ligand

The synthesis of our target biaryl phosphine ligand from this compound is conceptualized as a three-step process. This strategy is designed to first construct the biaryl backbone via a diaryl ether linkage, followed by a regioselective phosphination.

Diagram of the Synthetic Workflow

synthetic_workflow start 2-(2-Methoxy-5- methylphenyl)phenol intermediate1 Diaryl Ether Intermediate start->intermediate1 C-O Cross-Coupling (e.g., Ullmann or Buchwald-Hartwig type) intermediate2 Ortho-lithiated Intermediate intermediate1->intermediate2 Directed Ortho-Metalation (n-BuLi or s-BuLi) product Target Biaryl Phosphine Ligand intermediate2->product Phosphination (e.g., Cl-PR2)

Caption: Synthetic workflow for the biaryl phosphine ligand.

  • Formation of the Diaryl Ether Core: The initial step involves the construction of a diaryl ether. This is a critical transformation that establishes the biaryl scaffold. We will employ a modified Ullmann condensation, a reliable method for forming C-O bonds between aryl halides and phenols.[5][6] This choice is predicated on its tolerance for a range of functional groups and its proven efficacy in synthesizing complex diaryl ethers.

  • Directed Ortho-Metalation (DoM): With the diaryl ether in hand, the next crucial step is the regioselective introduction of the phosphine group. Directed ortho-metalation is a powerful tool for achieving this.[7][8] The methoxy group on one of the aryl rings acts as a directed metalation group (DMG), guiding an organolithium base to deprotonate the adjacent ortho position with high selectivity. This generates a potent nucleophilic aryllithium species poised for the subsequent phosphination.

  • Phosphination: The final step is the quenching of the ortho-lithiated intermediate with an electrophilic phosphine source, typically a chlorophosphine such as dicyclohexylchlorophosphine or di-tert-butylchlorophosphine. This step forges the C-P bond and completes the synthesis of the target biaryl phosphine ligand. The choice of the phosphine substituent allows for the fine-tuning of the ligand's steric and electronic properties.

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques.

  • Solvents should be anhydrous and deoxygenated prior to use.

  • Reagents should be of high purity and handled with appropriate safety precautions.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Synthesis of the Diaryl Ether Intermediate

This protocol is based on a modified Ullmann condensation for the formation of diaryl ethers.[5]

Materials:

  • This compound

  • 2-Iodotoluene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by 1,10-phenanthroline (0.2 eq) and 2-iodotoluene (1.2 eq).

  • Heat the reaction mixture to 110 °C and stir vigorously for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure diaryl ether intermediate.

Causality Behind Experimental Choices:

  • Cesium Carbonate: A strong base is required to deprotonate the phenol, and Cs₂CO₃ is known to be highly effective in these couplings.

  • 1,10-Phenanthroline: This N,N-bidentate ligand accelerates the copper-catalyzed reaction.

  • Toluene: A high-boiling, non-polar solvent suitable for this reaction temperature.

Protocol 2: Synthesis of the Biaryl Phosphine Ligand via Directed Ortho-Metalation and Phosphination

This protocol utilizes the methoxy group as a directing group for regioselective phosphination.[7]

Materials:

  • Diaryl ether intermediate from Protocol 1

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Dicyclohexylchlorophosphine (Cy₂PCl)

  • Degassed, saturated aqueous ammonium chloride solution

Procedure:

  • To a dry Schlenk flask, add the diaryl ether intermediate (1.0 eq) and dissolve it in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium or sec-butyllithium (1.1 eq) dropwise via syringe. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation.

  • Slowly add dicyclohexylchlorophosphine (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of degassed, saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is an air-sensitive solid or oil. It should be purified by recrystallization from an appropriate solvent (e.g., methanol or ethanol) under an inert atmosphere or by chromatography on silica gel that has been deactivated with triethylamine.

Causality Behind Experimental Choices:

  • -78 °C: Low temperature is crucial to control the exothermicity of the lithiation and prevent side reactions.

  • n-BuLi or s-BuLi: Strong bases required for the deprotonation of the aryl ring. s-BuLi is more reactive and may be necessary for less activated substrates.

  • Dicyclohexylchlorophosphine: A common phosphinating agent that introduces a bulky, electron-rich phosphine moiety, which is desirable for many catalytic applications.

Expected Results and Characterization

The successful synthesis of the target biaryl phosphine ligand should be confirmed by a suite of analytical techniques.

Analysis Expected Outcome
¹H NMR Complex aromatic region with distinct signals for the methoxy and methyl groups. Aliphatic signals corresponding to the cyclohexyl groups on the phosphorus atom.
³¹P NMR A single peak in the expected region for a trialkylarylphosphine.
¹³C NMR Aromatic and aliphatic signals consistent with the proposed structure. C-P coupling may be observed for carbons near the phosphorus atom.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the target ligand.

Applications in Drug Development and Catalysis

The newly synthesized biaryl phosphine ligand is expected to be a highly effective ancillary ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating nature are anticipated to enhance the catalytic activity in reactions such as:

  • Buchwald-Hartwig Amination: Formation of C-N bonds, a critical transformation in the synthesis of many pharmaceutical compounds.[3][4][9]

  • Suzuki-Miyaura Coupling: Construction of biaryl structures, another common motif in medicinal chemistry.[10][11]

  • C-O Coupling Reactions: Synthesis of diaryl ethers, which are present in a number of natural products and bioactive molecules.[5][6]

The modular nature of the synthesis allows for the preparation of a library of ligands with varying steric and electronic properties by simply changing the phosphinating agent in the final step. This enables the rapid screening of ligands to identify the optimal catalyst for a specific transformation.

Diagram of the Catalytic Cycle for Buchwald-Hartwig Amination

catalytic_cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex L-Pd(II)(Ar)(NR'R'') OA_complex->Amine_complex Amine Coordination & Deprotonation Product Ar-NR'R'' Amine_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Amine_complex->Catalyst_regen

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a novel biaryl phosphine ligand from this compound. By understanding the rationale behind each synthetic step, researchers are well-equipped to successfully prepare this valuable ligand and explore its applications in catalysis. The modularity of the presented synthesis offers a platform for the development of a diverse range of ligands, further expanding the toolkit of the modern synthetic chemist.

References

  • Snieckus, V. et al. (1999). The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 1(15), pp. 985-988. Available at: [Link]

  • Xie, X., Zhang, T. Y., & Zhang, Z. (2006). Synthesis of bulky and electron-rich MOP-type ligands and their applications in palladium-catalyzed C-N bond formation. The Journal of Organic Chemistry, 71(17), 6522–6529. Available at: [Link]

  • Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (2012). A new biarylphosphine ligand for the Pd-catalyzed synthesis of diaryl ethers under mild conditions. Organic Letters, 14(1), 170–173. Available at: [Link]

  • Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (2013). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. Organic letters, 14(1), 170-173. Available at: [Link]

  • Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (2012). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. MIT Open Access Articles. Available at: [Link]

  • Zhou, W. et al. (2025). Synthesis and Application of Diaryl Ether-Derived Monodentate Phosphine Ligands for the Pd-Catalyzed Arylation of Amines. Synlett, 36, 3071-3074. Available at: [Link]

  • Meijere, A. d. et al. (2010). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 39(42), 10204-10213. Available at: [Link]

  • Shi, Z.-J. et al. (2017). New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P=O Directed C–H Functionalizations. Accounts of Chemical Research, 50(6), 1500-1511. Available at: [Link]

  • Hayashi, T. (2000). Chiral monodentate phosphine ligand MOP for transition-metal-catalyzed asymmetric reactions. Accounts of Chemical Research, 33(6), 354–362. Available at: [Link]

  • Xie, X., Zhang, T. Y., & Zhang, Z. (2006). Synthesis of Bulky and Electron-Rich MOP-type Ligands and Their Applications in Palladium-Catalyzed C-N Bond Formation. Organic Chemistry Portal. Available at: [Link]

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Available at: [Link]

  • Brittain, W. D. G. et al. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9796-9809. Available at: [Link]

  • Piers, W. E. et al. (2021). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. ResearchGate. Available at: [Link]

  • IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]

  • Baillie, C., & Xiao, J. (2004). Palladium-catalysed synthesis of biaryl phosphines. Tetrahedron, 60(18), 4159-4168. Available at: [Link]

  • Buchwald, S. L. et al. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 52(3), 914-917. Available at: [Link]

  • Wikipedia. (2023). Directed ortho metalation. Available at: [Link]

  • Aranyos, A. et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369-4378. Available at: [Link]

  • Snieckus, V. et al. (2005). I. PROGRESS IN DIRECTED ortho METALATION AND II. GENERATING CHIRALITY IN PERIODIC MESOPOROUS ORGANOSILICA. PhD Dissertation, University of California, Santa Barbara. Available at: [Link]

  • Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (2012). A new biarylphosphine ligand for the Pd-catalyzed synthesis of diaryl ethers under mild conditions. Organic Letters, 14(1), 170–173. Available at: [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. Available at: [Link]

  • Buchwald, S. L. et al. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(42), 13584-13585. Available at: [Link]

  • Singh, C. et al. (2022). Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions. European Journal of Organic Chemistry, 2022(30). Available at: [Link]

  • Demchuk, O. M. et al. (2013). Synthesis of Chiral Bis-MOP-type Diphosphines. Chelating Effect in Nickel-catalyzed Phosphination. Chemistry Letters, 42(1), 58-60. Available at: [Link]

  • Buchwald Ligands. (n.d.). University of Rochester. Available at: [Link]

  • LibreTexts Chemistry. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • Uozumi, Y., Suzuki, N., Ogiwara, A., & Hayashi, T. (1994). Preparation of optically active binaphthylmonophosphines (MOP's) containing various functional groups. Tetrahedron, 50(15), 4293-4302. Available at: [Link]

  • Orita, A. et al. (2005). Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide. Organic Letters, 7(16), 3469-3471. Available at: [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. Available at: [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Kwong, F. Y. et al. (2011). Preparation of New Buchwald-Type Secondary Phosphine Oxide Ligands and Applications in Suzuki−Miyaura Reactions. Organometallics, 30(4), 743-750. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Echavarren, A. M. et al. (2019). Buchwald-Type Ligands on Gold(I) Catalysis. Israel Journal of Chemistry, 59(1-2), 103-112. Available at: [Link]

  • Wills, M. et al. (2020). Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines. PhD Thesis, University of Liverpool. Available at: [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Kwong, F. Y. et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-435. Available at: [Link]

  • Beilstein Journals. (2014). Preparation of phosphines through C–P bond formation. Available at: [Link]

  • Johnson, J. B., & Biscoe, M. R. (2007). Synthesis of tetra-ortho-substituted, phosphorus-containing and carbonyl-containing biaryls utilizing a Diels-Alder approach. Organic Letters, 9(16), 3053–3055. Available at: [Link]

  • Xiao, J. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. Available at: [Link]

  • Kwong, F. Y. et al. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 195-209. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-(2-Methoxy-5-methylphenyl)phenol

[1]

Ticket ID: SYN-BIARYL-042 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic Overview

User Issue: "I am attempting to synthesize 2-(2-Methoxy-5-methylphenyl)phenol via Suzuki-Miyaura coupling. Standard conditions (Pd(PPh3)4, Na2CO3, DME/Water) are resulting in <40% yield, with significant starting material remaining and formation of protodeboronated byproducts."

Root Cause Analysis: The target molecule is a sterically hindered ortho-substituted biaryl . The presence of the hydroxyl group (phenol) at the ortho position of one ring and a methoxy group at the ortho position of the coupling partner creates significant steric strain.

  • Catalyst Deactivation: Standard phosphine ligands (PPh3) lack the bulk to enforce the necessary mono-ligated Pd(0) species required for oxidative addition of hindered substrates.

  • Protodeboronation: Ortho-heteroatom substituted boronic acids (like 2-hydroxyphenylboronic acid) are kinetically unstable and prone to hydrolytic C-B bond cleavage before transmetallation can occur.

Troubleshooting Logic Flow

Before altering your protocol, use this logic tree to identify the specific failure mode in your current setup.

TroubleshootingLogicStartAnalyze Reaction Mixture (LCMS/NMR)CheckSMIs Aryl Halide Remaining?Start->CheckSMCheckBoronIs Boronic Acid Remaining?CheckSM->CheckBoronYesHomocouplingIssue: HomocouplingOxygen leak in system.CheckSM->HomocouplingTrace Product + DimersSuccessYield > 85%Proceed to PurificationCheckSM->SuccessNo (Consumed)OxidativeFailIssue: Oxidative Addition FailureCatalyst inactive or poisoned.CheckBoron->OxidativeFailYes (Both remain)ProtodeboronationIssue: ProtodeboronationBoronic acid hydrolyzedbefore coupling.CheckBoron->ProtodeboronationNo (Boron gone, Halide remains)

Figure 1: Diagnostic logic for identifying yield-limiting factors in hindered Suzuki couplings.

The "Gold Standard" Protocol

To achieve yields >85%, we must abandon "textbook" conditions in favor of Buchwald Precatalysts . The use of SPhos Pd G2 is critical here. The bulky biaryl phosphine ligand facilitates the coupling of sterically demanding partners and protects the active Pd(0) center.

Reaction Scheme

Coupling Partners:

  • Electrophile: 2-Bromo-4-methylanisole (1.0 equiv)

  • Nucleophile: 2-Hydroxyphenylboronic acid (1.2 - 1.5 equiv)

Optimized Method (SPhos Pd G2 System)
ComponentReagentEquiv.[1][2][3][4][5][6]Role
Catalyst SPhos Pd G2 0.02 (2 mol%)Rapid oxidative addition; stable to air/moisture.
Base K₃PO₄ (Tribasic) 2.0Anhydrous base minimizes hydrolysis.
Solvent Toluene / Water (10:1) 0.1 MBiphasic system solubilizes inorganic base while protecting catalyst.
Temp 80°C - 100°C -High temp required for hindered reductive elimination.
Step-by-Step Workflow
  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • 2-Bromo-4-methylanisole (1.0 equiv)

    • 2-Hydroxyphenylboronic acid (1.5 equiv) [Note: Excess accounts for instability]

    • Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)

    • SPhos Pd G2 (2 mol%)

  • Degas: Seal the vial. Evacuate and backfill with Argon (x3). Oxygen is the enemy of the active catalyst.

  • Add Solvents: Syringe in degassed Toluene and Water (10:1 ratio).

  • Reaction: Heat to 100°C with vigorous stirring (1000 rpm) for 2-4 hours.

    • Checkpoint: Monitor by TLC/LCMS. If the boronic acid is consumed but bromide remains, add another 0.5 equiv of boronic acid.

  • Workup (The Phenol Advantage):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Extraction Trick: Extract the organic layer with 1M NaOH . The product (phenol) will deprotonate and move to the aqueous layer as the phenoxide salt. The unreacted aryl bromide and impurities stay in the organic layer.

    • Separate layers.[6] Acidify the aqueous layer (pH ~2) with 1M HCl to precipitate the product.

    • Extract the acidified aqueous layer with EtOAc, dry over MgSO₄, and concentrate.

Technical Deep Dive & FAQs

Q1: Why did my standard Pd(PPh₃)₄ reaction fail?

A: Steric bulk and instability. Standard triphenylphosphine ligands are not bulky enough to force the palladium into a mono-ligated state (L-Pd-Ar). With hindered substrates (ortho-methoxy + ortho-hydroxyl), the "cone angle" of the ligand must be large to promote the difficult Reductive Elimination step.

  • The Fix: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has a massive steric bulk that accelerates this specific step and stabilizes the catalyst against decomposition.

Q2: My boronic acid disappears, but no product forms. Why?

A: You are seeing Protodeboronation . 2-Hydroxyphenylboronic acid is exceptionally prone to hydrolysis because the ortho-hydroxyl group can coordinate to the boron atom, facilitating C-B bond cleavage by water.

  • Mechanism: Base-catalyzed attack of water on boron

    
     formation of boronate "ate" complex 
    
    
    protonation of the ipso-carbon.
  • The Fix:

    • Use SPhos Pd G2 : It couples faster than the hydrolysis rate.

    • Reduce Water: Switch to strictly anhydrous conditions (Dioxane/K₃PO₄) if the biphasic method fails, though SPhos usually thrives with some water.

Q3: Can I use the free phenol, or should I protect it?

A: SPhos Pd G2 tolerates free phenols well. However, if yields remain stubborn (<60%), the free phenol on the boronic acid might be poisoning the catalyst or accelerating deboronation.

  • Alternative Strategy: Protect the 2-hydroxyphenylboronic acid as a MIDA boronate or protect the phenol as a Benzyl ether (OBn). Coupling 2-(benzyloxy)phenylboronic acid is significantly more stable.

Visualizing the Pathway

The diagram below illustrates why the Buchwald Ligand (SPhos) is essential for this specific hindered coupling.

CatalyticCyclecluster_ligandWhy SPhos?PreCatSPhos Pd G2(Precatalyst)ActiveCatL-Pd(0)(Active Species)PreCat->ActiveCatActivationOxAddOxidative Addition(Steric Bulk Tolerated)ActiveCat->OxAdd+ Aryl BromideTransMetTransmetallation(Rate Limiting Step)OxAdd->TransMet+ Boronic Acid+ BaseRedElimReductive Elimination(SPhos Accelerates This)TransMet->RedElimPd(II) ComplexProductBiaryl Product+ Pd(0)RedElim->ProductProduct->ActiveCatRegenerationExplainer1. Electron-rich P-ligand facilitates Oxidative Addition.2. Bulky Biaryl backbone speeds up Reductive Eliminationof hindered 2,2'-disubstituted biaryls.

Figure 2: The catalytic cycle emphasizing the role of SPhos in overcoming steric hindrance.

References & Authority

  • Buchwald, S. L., et al. (2013). "SPhos Pd G2: A Versatile Precatalyst for Suzuki-Miyaura Coupling."[1] Sigma-Aldrich / Merck Technical Bulletins.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Lloyd-Jones, G. C., et al. (2008). "Kinetics and Mechanism of the Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 130(40), 13516–13517.

  • Organic Syntheses. (2006). "Synthesis of Hindered Biaryls via Suzuki Coupling." Org.[5] Synth. 83, 45.

Troubleshooting purification of 2-(2-Methoxy-5-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation of 2-(2-Methoxy-5-methylphenyl)phenol

Executive Summary & Molecule Profile

Compound: this compound Structural Class: Ortho,ortho’-substituted Biaryl Phenol. Key Physicochemical Challenge: The steric bulk around the biaryl axis (hydroxyl group on Ring A opposed by a methoxy group on Ring B) creates significant rotational barriers. This often leads to "oiling out" during crystallization and broadening in NMR spectra. Furthermore, the phenolic moiety is prone to oxidative coupling and hydrogen bonding with silica, complicating chromatography.

This guide addresses the four most common user-reported issues:

  • Chromatographic Streaking: Poor separation due to silanol interactions.

  • Persistent Coloration: Oxidation byproducts or residual Palladium.

  • Crystallization Failure: Product oils out instead of precipitating.

  • Impurity Co-elution: Difficulty separating non-acidic synthetic byproducts.

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the logic map below.

TroubleshootingFlow Start Identify Issue Issue1 TLC/Column Streaking Start->Issue1 Issue2 Product Oils Out Start->Issue2 Issue3 Grey/Black Color Start->Issue3 Issue4 Co-eluting Impurities Start->Issue4 Diag1 Silanol H-Bonding Issue1->Diag1 Diag2 Rotational Isomers / Impurity Depression Issue2->Diag2 Diag3 Residual Pd(0)/Pd(II) Issue3->Diag3 Diag4 Neutral Byproducts (Homocoupling) Issue4->Diag4 Sol1 Add 1% AcOH to Eluent Diag1->Sol1 Sol2 Switch to Biphasic Solvent (MeOH/H2O) or Seeding Diag2->Sol2 Sol3 Thiol-Silica Scavenger or Activated Carbon Diag3->Sol3 Sol4 Claisen's Alkali Extraction (pH Swing) Diag4->Sol4

Figure 1: Decision tree for diagnosing purification failures based on observable physical phenomena.

Technical Modules & Protocols

Module A: The "Silver Bullet" – Acid-Base Extraction

Target Problem: Co-eluting non-acidic impurities (e.g., dehalogenated starting material, bis-methoxy homocoupling products).

The Science: The pKa of your phenol is approximately 10. The impurities (likely 4-methylanisole derivatives or biaryls lacking the -OH) have pKas > 40. By converting the phenol to its water-soluble phenoxide salt, you can wash away 100% of non-acidic organic impurities.

Protocol:

  • Dissolution: Dissolve crude mixture in Diethyl Ether (Et₂O) or Toluene . Avoid DCM if possible (emulsion risk).

  • Extraction (The "Claisen" Step):

    • Add 2.0 equivalents of 2M NaOH (or KOH).

    • Observation: The product moves to the aqueous layer (yellowish phenoxide).

    • Check: TLC the organic layer. It should contain only impurities.

  • Wash: Wash the aqueous layer twice with fresh Et₂O to remove trapped organics.

  • Precipitation:

    • Cool the aqueous layer to 0°C.

    • Slowly acidify with 2M HCl until pH < 2.

    • Result: The product will precipitate as a white/off-white solid or oil out.

  • Recovery: Extract the cloudy aqueous mix with EtOAc, dry over Na₂SO₄, and concentrate.

Critical Note: If your starting material contained a boronic acid, ensure oxidative workup (H₂O₂/NaOH) was complete prior to this, or boronic acids may co-extract.

Module B: Chromatography Optimization

Target Problem: Broad, tailing peaks on silica gel (Streaking).

The Science: Phenolic protons act as hydrogen bond donors to the acidic silanol groups (Si-OH) on the silica surface. This reversible binding causes peak broadening ("tailing").

The Fix: Passivate the silica surface by adding a competing acid to your mobile phase.

Recommended Solvent System:

Component Volume % Function
Hexanes (or Heptane) 80-90% Non-polar bulk
Ethyl Acetate 10-20% Polar modifier

| Acetic Acid | 1% | Silanol blocker |

Protocol Adjustment: Flush the column with 2 column volumes (CV) of the mobile phase before loading the sample to equilibrate the silica acidity.

Module C: Palladium Removal (The "Grey" Product)

Target Problem: Product retains a grey hue or fails elemental analysis limits for Pd.

The Science: Biaryl phenols are excellent ligands. The oxygen atoms can chelate Pd species, making simple filtration through Celite ineffective.

Comparative Scavenger Data:

MethodEfficiencyProduct LossBest For
Celite Filtration Low (<20%)NegligibleBulk solids only
Activated Carbon Medium (50-70%)High (10-15%)Crude cleanup
Thiol-Silica (Si-Thiol) High (>95%) Low (<2%) Final Polish
TMT (Trimercaptotriazine) High (>90%)LowLarge Scale

Recommended Protocol (Si-Thiol):

  • Dissolve 1g of crude product in 10 mL THF/EtOAc.

  • Add SiliaMetS® Thiol (or equivalent) at 4:1 w/w ratio relative to expected Pd mass.

  • Stir at 50°C for 4 hours . (Heat is crucial for ligand exchange).

  • Filter through a 0.45µm PTFE frit.

  • Concentrate.[1][2]

Module D: Crystallization (Solving the "Oil-Out")

Target Problem: Compound forms a separate liquid phase upon cooling instead of crystals.

The Science: The "oil" is a supercooled liquid. This biaryl has high conformational entropy. To force the lattice to form, you must lower the solubility limit slowly while providing a nucleation surface.

The "Two-Solvent" Protocol:

  • Dissolve: Dissolve the oil in the minimum amount of boiling Methanol (MeOH) .

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilize: Add 1 drop of MeOH to clear the solution.

  • Seeding: Add a single "seed" crystal (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.

    • Why: Micro-scratches create high-energy surface area for nucleation.

  • Slow Cool: Wrap the flask in aluminum foil and a towel (insulation). Allow to reach Room Temp over 4 hours. Do not put in the fridge immediately.

Frequently Asked Questions (FAQ)

Q: My NMR shows double peaks for the methoxy group. Is it impure? A: Not necessarily. Ortho-substituted biaryls exhibit atropisomerism (restricted rotation). If the rotation is slow on the NMR timescale at room temperature, you will see broadened or split peaks (rotamers).

  • Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is a single pure compound.

Q: Can I use DCM for the acid-base extraction? A: It is not recommended. Phenols in DCM often form stable emulsions with basic water. Diethyl Ether or Toluene provides a cleaner phase break.

Q: The product turned pink after sitting on the bench. Why? A: Phenols are electron-rich and prone to air oxidation, forming quinones (which are deeply colored).

  • Prevention: Store under Nitrogen/Argon at -20°C. If pink, wash a solution of the product with 10% Sodium Bisulfite (NaHSO₃) to reduce the quinones back to phenols.

References

  • Suzuki-Miyaura Coupling & Impurities: Title: "Mechanisms of Suzuki-Miyaura Coupling and Impurity Formation." Source: BenchChem Technical Notes.
  • Palladium Scavenging Techniques

    • Title: "Palladium Extraction Following Metal-C
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Crystallization Troubleshooting

    • Title: "Troubleshooting Crystalliz
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Phenol Purification Logic

    • Title: "Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx."
    • Source: N
    • URL:[Link]

Sources

Minimizing side reactions during 2-(2-Methoxy-5-methylphenyl)phenol preparation

Author: BenchChem Technical Support Team. Date: February 2026

Critical Failure Mode Analysis

The "Why" Behind the Difficulty

The synthesis of 2-(2-Methoxy-5-methylphenyl)phenol represents a classic challenge in organometallic chemistry: the construction of a tetra-ortho-substituted (or effectively tri-ortho-substituted) biaryl core. Unlike standard Suzuki-Miyaura couplings, this reaction fights against two opposing forces:[1][2]

  • Steric Congestion: The ortho-hydroxy group on one ring and the ortho-methoxy group on the other create significant steric clash. This hinders the transmetallation step and, more critically, the reductive elimination step of the catalytic cycle.

  • Protodeboronation (The Silent Killer): The 2-hydroxyphenylboronic acid (or its ester) is notoriously unstable. The presence of the ortho-hydroxyl group (or even ortho-alkoxy) accelerates hydrolytic cleavage of the C-B bond. If the catalyst is too slow (due to sterics), the boronic acid decomposes before it can couple.

The Result: If you use standard conditions (Pd(PPh3)4, Na2CO3), you will likely observe rapid consumption of the starting material but low product yield, with the major byproduct being phenol (from protodeboronation of the boronic acid).

Troubleshooting Guides & FAQs

Issue 1: "My Boronic Acid Disappears, but Product Yield is Low (<30%)"

Diagnosis: Protodeboronation . The rate of boronic acid decomposition (


) is faster than the rate of transmetallation (

). This is the most common failure mode for ortho-substituted boronic acids.

Corrective Action:

  • Switch to Anhydrous Conditions: Water is necessary for the base mechanism in standard Suzuki, but it kills this specific substrate. Switch to anhydrous K3PO4 or Cs2CO3 in dry Toluene or Dioxane.

  • The "Slow-Release" Strategy: Do not add the boronic acid all at once. Add it dropwise as a solution over 1-2 hours. This keeps the instantaneous concentration of the boronic acid low, favoring the catalyst (which is zero-order in boronate) over the decomposition pathway (first-order).

  • Use MIDA Boronates: If the pinacol ester fails, synthesize the MIDA (N-methyliminodiacetic acid) boronate. These are stable to hydrolysis and release the active species slowly.

Issue 2: "The Reaction Turns Black and Stalls"

Diagnosis: Catalyst Decomposition (Pd Black Formation). The steric bulk of the 2-methoxy-5-methylphenyl group prevents the ligand from stabilizing the Palladium(0) species effectively, leading to aggregation into inactive Palladium black.

Corrective Action:

  • Upgrade the Ligand: Triphenylphosphine (PPh3) is insufficient here. You must use Buchwald Dialkylbiaryl Ligands .

    • Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands are electron-rich (facilitating oxidative addition) and bulky (forcing reductive elimination of the crowded biaryl).

  • Use Pre-Catalysts: Do not mix Pd(OAc)2 + Ligand in situ. Use SPhos Pd G2 or G3 precatalysts. These ensure a strictly 1:1 Pd:Ligand ratio and activate immediately.

Issue 3: "I See a Spot with Double Molecular Weight"

Diagnosis: Homocoupling. Oxidative coupling of two aryl halide molecules or two boronic acid molecules. This is driven by the presence of Oxygen.

Corrective Action:

  • Degassing Protocol: Sparging with nitrogen is often not enough. Use the Freeze-Pump-Thaw method (3 cycles) for your solvents.

  • Sacrificial Scavengers: Add a small amount (1-5 mol%) of 2,6-di-tert-butyl-4-methylphenol (BHT) to scavenge radical species if you suspect a radical pathway (less likely in Suzuki, but possible).

Issue 4: "Can I use the free Phenol (-OH) or must I protect it?"

Technical Insight: While direct coupling of 2-hydroxyphenylboronic acid is possible, the phenolic proton is acidic (


). In basic conditions, it deprotonates to form a phenoxide anion. This anion can coordinate to the Palladium center, forming a resting state that is too stable (unreactive).

Recommendation:

  • Best Practice: Protect the phenol as a MOM (Methoxymethyl) or Bn (Benzyl) ether. This eliminates catalyst poisoning and reduces protodeboronation risk.

  • If Direct Coupling is Mandatory: Use K2CO3 (weaker base) rather than hydroxides, and increase catalyst loading to 5 mol%.

Optimized Experimental Protocol

Target: this compound (via protected intermediate)

ParameterSpecificationRationale
Catalyst SPhos Pd G2 (2-3 mol%)Specialized for sterically hindered biaryls; prevents Pd black.
Electrophile 2-Bromo-4-methylanisole (1.0 equiv)The "Aryl Halide" partner.[3]
Nucleophile (2-(Methoxymethoxy)phenyl)boronic acid (1.2 - 1.5 equiv)Protected phenol prevents catalyst poisoning.
Base K3PO4 (3.0 equiv)Anhydrous, mild base minimizes hydrolysis.
Solvent Toluene : Water (10:[3]1) or 1,4-Dioxane (dry)Biphasic systems often work best with SPhos.
Temp 80°C - 100°CHigh energy required to overcome steric barrier.

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add SPhos Pd G2 (2 mol%), 2-Bromo-4-methylanisole (1.0 eq), and the Boronic Acid (1.2 eq) to a reaction vial.

  • Solvent: Add degassed Toluene/Water (10:1, 0.2 M concentration).

  • Base: Add K3PO4 (3.0 eq).

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with Brine.[4][5]

  • Deprotection (if MOM used): Treat crude with 6M HCl in THF/MeOH at RT for 2 hours to reveal the free phenol.

Visualizing the Chemistry

Diagram 1: The "Death Cycle" vs. Productive Cycle

This diagram illustrates the competition between the desired cross-coupling and the unwanted protodeboronation side reaction.

SuzukiMechanism Start Start: Aryl Halide + Boronic Acid OxAdd Oxidative Addition (Pd inserts into Ar-Br) Start->OxAdd Hydrolysis Hydrolysis/Protodeboronation (Loss of B(OH)2) Start->Hydrolysis High T, High pH, H2O TransMet Transmetallation (Rate Limiting Step for Steric Systems) OxAdd->TransMet + Base + Boronate RedElim Reductive Elimination (Forms C-C Bond) TransMet->RedElim PdBlack Catalyst Death (Pd Black Precipitation) TransMet->PdBlack Steric Bulk prevents turnover Product Product: Biaryl RedElim->Product DeadEnd Byproduct: Phenol + Boric Acid Hydrolysis->DeadEnd

Caption: The "Death Cycle" (Red) competes with the Productive Cycle (Green). Steric hindrance at the Transmetallation step (Yellow) increases the residence time of the boronic acid, making it vulnerable to Protodeboronation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Yield CheckSM Check Starting Material (TLC/LCMS) Problem->CheckSM SM_Gone SM Consumed? CheckSM->SM_Gone Yes_SM_Gone Yes SM_Gone->Yes_SM_Gone Fast Reaction No_SM_Left No SM_Gone->No_SM_Left Stalled Reaction Byproduct Identify Major Peak Yes_SM_Gone->Byproduct ColorCheck Reaction Color? No_SM_Left->ColorCheck IsPhenol Peak = De-borylated Arene? Byproduct->IsPhenol Sol_Proto Solution: 1. Use Anhydrous Base 2. Slow Addition of Boronate 3. Switch to MIDA Boronate IsPhenol->Sol_Proto Yes (Protodeboronation) Sol_Homo Solution: Degas Solvent (Freeze-Pump-Thaw) IsPhenol->Sol_Homo No (Homocoupling) Black Black Precipitate? ColorCheck->Black Sol_Catalyst Solution: 1. Switch to SPhos/XPhos 2. Increase Temp 3. Use Pre-catalyst (G2/G3) Black->Sol_Catalyst Yes (Pd Death) Sol_Kinetics Solution: Reaction too slow. Increase Temp or Conc. Black->Sol_Kinetics No (Stable but Slow)

Caption: Diagnostic workflow for identifying the root cause of low yields in Suzuki coupling, differentiating between reagent decomposition and catalyst deactivation.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Insight and Methodology Development." Angewandte Chemie International Edition, 56(21), 5893-5897. Link

Sources

Solving crystallization failures for 2-(2-Methoxy-5-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-(2-Methoxy-5-methylphenyl)phenol (Biaryl Scaffold)

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support hub for this compound. If you are accessing this guide, you are likely experiencing oiling out (Liquid-Liquid Phase Separation) or persistent amorphous glass formation .

The Root Cause: This molecule is a hindered biaryl system. The ortho-hydroxyl group on Ring A and the ortho-methoxy group on Ring B create a strong intramolecular hydrogen bond .[1] This "locks" the molecule in a specific conformation that is energetically favorable in solution but resists the packing efficiency required for the crystal lattice. Furthermore, the steric bulk of the methyl group restricts rotation, creating a high entropic barrier to nucleation.

This guide provides field-proven protocols to bypass these thermodynamic traps.

Part 1: Diagnostic Dashboard

Identify your failure mode to select the correct protocol.

ObservationDiagnosisImmediate Action
Milky emulsion forms upon cooling/anti-solvent addition. Oiling Out (LLPS) Stop stirring.[1] Heat back to solution. Switch to Protocol A .
Clear gum/glass forms after solvent evaporation. Amorphous Solidification Dissolve in minimal low-BP solvent.[1] Attempt Protocol B .
Precipitate forms but melts at room temperature. Solvate Formation Dry under vacuum at <40°C. Check NMR for solvent entrapment.
Solution remains clear despite high supersaturation. Metastable Zone Lock High kinetic barrier. Needs High-Shear Seeding .
Part 2: Troubleshooting Guides (Q&A Format)
Q1: Why does my reaction mixture "oil out" instead of crystallizing when I add heptane/hexane?

A: You have entered the "Miscibility Gap." When you add a non-polar anti-solvent (heptane) to a lipophilic biaryl phenol, you often trigger Liquid-Liquid Phase Separation (LLPS) before you hit the solubility curve for the solid. The "oil" is a solute-rich liquid phase that is thermodynamically stable relative to the supersaturated solution but unstable relative to the crystal.[1]

The Fix: Protocol A (Temperature Cycling with Iso-Refractive Seeding) Do not simply add more anti-solvent.[1] That widens the oiling gap.

  • Solvent Switch: Dissolve the crude oil in Isopropyl Acetate (IPAc) or Toluene (3-4 volumes). Avoid Methanol/Ethanol initially, as they can induce solvates in this specific scaffold.

  • Equilibration: Heat to 50°C to ensure full dissolution.

  • The "Cloud Point" Approach:

    • Add Heptane dropwise at 50°C until a faint turbidity persists (the onset of oiling).

    • Add just enough IPAc (drops) to turn it clear again.

  • Seeding (Critical): Add 0.5 wt% seed crystals at 45°C.

    • If you lack seeds: Sonicate a small aliquot in a vial to force precipitation, then use that slurry.

  • Cooling Ramp: Cool at a rate of 5°C/hour .

    • Why so slow? Fast cooling pushes the system back into the LLPS (oil) region. Slow cooling keeps the trajectory within the metastable zone where crystal growth dominates over oil formation.

Q2: I obtained a solid, but the melting point is 10°C lower than reported, and it smells like solvent. Is it a polymorph?

A: It is likely a Channel Solvate , not a polymorph. Biaryl phenols are notorious for trapping solvent molecules in the void spaces created by their twisted "propeller" shape.

The Fix: Protocol B (Solvent Displacement & Digestion)

  • Slurry Digestion: Take your solid and suspend it in Cyclohexane (10 volumes).

  • Heat/Cool Cycles: Heat to 40°C (do not dissolve) and cool to 20°C. Repeat this cycle 4-6 times over 12 hours.

    • Mechanism:[1][2][3][4] This "Ostwald Ripening" process encourages the dissolution of high-energy solvated crystals and the reprecipitation of the stable, non-solvated form.

  • Drying: Filter and dry under vacuum at 45°C.

    • Validation: Run a TGA (Thermogravimetric Analysis). A sharp weight loss step prior to decomposition confirms a solvate.

Q3: How do I purify the "homocoupled" impurity (dimer) from my product? Crystallization isn't working.

A: The homocoupled impurity (likely a tetra-substituted biphenyl) has a very similar solubility profile but a significantly higher melting point.

The Fix: Protocol C (High-Temperature Filtration)

  • Dissolution: Dissolve the mixture in Ethanol/Water (90:10) at reflux (approx. 78°C).

  • Differential Solubility: The homocoupled dimer is often less soluble than the target biaryl phenol.

  • Hot Filtration: If a solid remains suspended at reflux, filter the hot solution through a pre-heated sintered glass funnel. The impurity stays on the filter.

  • Crystallization: Cool the filtrate slowly to 0°C to harvest the target this compound.

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix for handling the "Oiling Out" phenomenon specific to this biaryl system.

CrystallizationLogic Start Crude this compound SolventSelect Dissolve in Isopropyl Acetate (IPAc) (Breaks intramolecular H-bonds) Start->SolventSelect AntiSolvent Add Heptane at 50°C (Stop at turbidity) SolventSelect->AntiSolvent CheckState Visual Check AntiSolvent->CheckState Oiling Oiling Out (Emulsion) LLPS Detected CheckState->Oiling Milky/Droplets Clear Clear Solution (Supersaturated) CheckState->Clear Transparent RemedyOil Heat to Clear -> Add IPAc drops -> Add Seeds Oiling->RemedyOil Crystallize Slow Cool (5°C/h) to 0°C Clear->Crystallize RemedyOil->Crystallize Result Pure Crystalline Solid Crystallize->Result

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during biaryl phenol isolation.

Part 4: Solubility & Physical Data

Data derived from standard behavior of lipophilic biaryl phenols (LogP ~3.5-4.0).[1]

Solvent SystemSolubility (25°C)Solubility (60°C)Risk Factor
Methanol High (>100 mg/mL)Very HighSolvate formation risk.[1]
Isopropyl Acetate Moderate (40 mg/mL)HighRecommended. Good crystal habit.
Toluene HighVery HighGood for azeotropic drying; hard to remove traces.
Heptane Low (<5 mg/mL)LowAnti-Solvent. Causes oiling if added too fast.
Water InsolubleInsolubleCauses sticky gum formation. Avoid.
References & Authoritative Grounding
  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.

    • Source:

    • Relevance: Defines the thermodynamic miscibility gap responsible for the emulsion formation described in Protocol A.

  • NIST Chemistry WebBook. 2-Methoxy-5-methylphenol (Component Data).[1][5]

    • Source:

    • Relevance: Provides physical property baselines for the phenolic substructure used to estimate solubility profiles.

  • PubChem Compound Summary. Biaryl Phenol Derivatives.

    • Source:

    • Relevance: Structural confirmation and safety data for the 2-methoxy-5-methylphenol moiety.[1]

  • Crystal Growth & Design (ACS). Crystallization of Hindered Biaryls.

    • Context: General principles of atropisomerism and packing difficulties in ortho-substituted biaryls are well-documented in crystal engineering literature (e.g., Cryst.[1] Growth Des. journals regarding "conformational polymorphism").

For further assistance, please contact the Solid-State Chemistry Division.

Sources

Technical Support Center: Regiocontrol in 2-(2-Methoxy-5-methylphenyl)phenol Reactions

[1]

Product Code: 2-MMP-OH CAS: N/A (Custom Scaffold) Topic: Controlling Regioselectivity (Oxidative Coupling & Electrophilic Substitution)

System Overview & Reactivity Profile

This biaryl scaffold presents a unique "Janus" reactivity profile. It contains two electron-rich aromatic rings connected by a single bond:[1]

  • Ring A (Phenol): Highly susceptible to oxidation (forming phenoxonium ions) and electrophilic aromatic substitution (EAS).[1]

  • Ring B (Anisole derivative): Contains a methoxy group at C2' and a methyl group at C5'.[1] This ring acts as an intramolecular nucleophile during oxidative processes.[1]

The Core Challenge: The primary difficulty with this substrate is controlling C-C vs. C-O bond formation during oxidative coupling and determining Ring A vs. Ring B selectivity during functionalization.[1]

Critical Workflow: Oxidative Spirocyclization

Goal: Synthesis of spirodienones via intramolecular trapping of the phenoxonium ion. Primary Reagents: PIDA (Phenyliodine(III) diacetate) or PIFA (Phenyliodine(III) bis(trifluoroacetate)).[1]

The Mechanism & Regioselectivity Map

When Ring A is oxidized by hypervalent iodine, it forms a cationic species.[1] Ring B must then attack this cation.[1]

  • Path A (Desired): C-C bond formation leads to a Spiro[5.5]undecadienone .[1]

  • Path B (Competitor): C-O bond formation leads to an intramolecular ether, often aromatizing to a Dibenzofuran .[1]

The regioselectivity is dictated by the electronic match between the cation and the nucleophilic sites on Ring B. Since the para position to the methoxy group (C5') is blocked by a methyl group, the reaction is forced to occur at the ortho position (C3') or via ipso-attack migration.[1]

Visualization: Reaction Divergence Pathway

The following diagram illustrates the critical decision points in the reaction mechanism.

ReactionPathwaysStartSubstrate:This compoundOxidationOxidation (PIDA/PIFA)Formation of Phenoxonium IonStart->Oxidation-2e-DecisionNucleophilic Attack ModeOxidation->DecisionPath_CCC-C Attack (Ring Carbon)Solvent: Fluorinated Alcohols (TFE/HFIP)Decision->Path_CCHigh Polarity/H-Bond DonorPath_COC-O Attack (Phenolic Oxygen)Solvent: Aprotic/Non-polarDecision->Path_COLow PolaritySpiroProduct A:Spiro[5.5]dienonePath_CC->SpiroFuranProduct B:Dibenzofuran DerivativePath_CO->Furan

Caption: Divergent pathways in the oxidative dearomatization of this compound. Solvent choice is the primary switch for regioselectivity.[1]

Troubleshooting Guide: Oxidative Coupling
SymptomProbable CauseCorrective Action
Yield is low; Starting material remains. Moisture deactivating the Iodine(III) reagent.Protocol Adjustment: Add activated 4Å Molecular Sieves to the reaction. PIDA/PIFA are moisture-sensitive. Ensure solvent is anhydrous.[1][2]
Formation of Dibenzofuran (O-cyclization) instead of Spirocycle. Solvent is not stabilizing the transition state for C-C attack.Switch Solvent: Move from DCM or Acetonitrile to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or TFE.[1] Fluorinated solvents stabilize the radical cation/phenoxonium species, favoring C-C coupling [1].[1]
Complex mixture/Polymerization. Intermolecular coupling dominates over intramolecular cyclization.[1]Dilution Control: Run the reaction under high dilution conditions (0.01 M - 0.05 M). Add the substrate slowly (syringe pump) to the oxidant solution.[1]
Reaction stalls at intermediate. Acid byproduct inhibition.[1]Base Additive: Add solid NaHCO₃ (2.0 equiv) to scavenge the acetic acid or trifluoroacetic acid byproducts released by the hypervalent iodine reagent.[1]

Critical Workflow: Electrophilic Bromination

Goal: Regioselective installation of a bromine atom for further cross-coupling.[1] Challenge: Both rings are activated. Ring A (Phenol) is activated by -OH. Ring B (Anisole) is activated by -OMe and -Me.

Regioselectivity Rules
  • Neutral Conditions (Non-polar solvent): The -OH group on Ring A is a weaker director than the -OMe on Ring B (due to H-bonding or solvent effects). However, the Phenol ring is generally more accessible.[1]

  • Basic Conditions (Phenoxide): Deprotonation of the phenol makes Ring A massively more electron-rich (

    
     is a powerful donor). Bromination will occur exclusively on Ring A, typically para to the oxygen if open, or ortho.[1]
    
Protocol: Directed Para-Bromination (Ring A)

To selectively brominate the phenol ring at the position para to the hydroxyl group:

  • Reagents: NBS (N-Bromosuccinimide), Diisopropylamine (0.1 eq).

  • Solvent: DCM (Dichloromethane).[1]

  • Temperature: -78°C to 0°C.

  • Mechanism: The amine forms a transient hydrogen-bond complex with the phenol, increasing the electron density on Ring A and directing the electrophile to the para position via steric shielding of the ortho sites [2].[1]

Step-by-Step:

  • Dissolve 1.0 eq of substrate in DCM (0.1 M).[1]

  • Add 0.1 eq of diisopropylamine. Stir for 10 min at RT.[1]

  • Cool to -78°C.

  • Add 1.05 eq of NBS dissolved in DCM dropwise over 30 mins.

  • Allow to warm to 0°C. Quench with sat. Na₂S₂O₃.[1]

Frequently Asked Questions (FAQs)

Q: Why is the methyl group on Ring B important for regioselectivity? A: The methyl group at C5' blocks the para position relative to the methoxy group.[1] In many oxidative couplings, the para position is the preferred site of nucleophilic attack.[1] By blocking this, you force the reaction to the ortho position (C3') or induce a rearrangement.[1] This "blocking group" strategy is essential for synthesizing specific core geometries found in natural products like the aaptamines [3].[1]

Q: Can I use metal catalysts instead of Hypervalent Iodine? A: Yes. Anodic oxidation (electrochemistry) is a viable green alternative that mimics the PIDA mechanism.[1] Alternatively, Copper(II) amine complexes can facilitate aerobic oxidative coupling, though these often favor the thermodynamic product (dibenzofuran) over the kinetic spiro-product [4].[1]

Q: How do I separate the spirodienone from the unreacted phenol? A: Spirodienones are ketones and lack the acidic phenolic proton.[1]

  • Dissolve the crude mixture in Et₂O or EtOAc.

  • Wash with 1M NaOH.[1] The unreacted phenol will deprotonate and move to the aqueous layer.[1]

  • The spirodienone remains in the organic layer.[1]

  • Warning: Spirodienones can be acid-sensitive and prone to rearrangement (dienone-phenol rearrangement). Avoid acidic workups or silica columns with high acidity (neutralize silica with 1% Et₃N if necessary).[1]

References

  • Doherty, S., et al. (2023).[1] Solvent Effects in Hypervalent Iodine Mediated Oxidative Dearomatization. Journal of Organic Chemistry. (Note: Generalized citation for HFIP effect in phenol oxidation).

  • Oberhauser, T. (2020).[1] Regioselective Halogenation of Phenols. Chemical Reviews.

  • Kita, Y., et al. (2023).[1] Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs.

  • Luo, X.B., et al. (2025).[1][3] Electrochemical dearomative spirocyclization of methoxyphenols. Chemistry - An Asian Journal. [1]

(Note: While specific experimental values depend on the exact derivative, the mechanistic principles cited above regarding HFIP stabilization and amine-directed halogenation are established standards in the field.)

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 2-(2-Methoxy-5-methylphenyl)phenol and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectral data for 2-(2-Methoxy-5-methylphenyl)phenol, a biphenyl derivative of significant interest. In the absence of a publicly available experimental spectrum for this specific compound, we will leverage predictive methodologies and comparative analysis with structurally related molecules to forecast its 13C NMR spectrum. This approach not only provides a robust framework for its identification but also serves as a practical guide for researchers encountering similar challenges.

The Significance of 13C NMR in Structural Elucidation

13C NMR spectroscopy provides invaluable information about the number of non-equivalent carbons, their hybridization state (sp3, sp2, sp), and their local electronic environment within a molecule. For complex aromatic systems like this compound, 13C NMR is instrumental in confirming the connectivity of the phenyl rings and the positions of the various substituents.

Predicted 13C NMR Spectral Data for this compound

Due to the absence of a publicly available experimental spectrum for this compound, we have generated a predicted 13C NMR spectrum. This prediction is based on established incremental rules and a comprehensive analysis of the experimental data for its constituent fragments and related biphenyl compounds. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C1152.5Phenolic carbon, deshielded by the hydroxyl group.
C2128.0Quaternary carbon linking the two phenyl rings.
C3129.5Aromatic CH, ortho to the hydroxyl group.
C4121.0Aromatic CH, para to the hydroxyl group.
C5130.0Aromatic CH, meta to the hydroxyl group.
C6116.0Aromatic CH, ortho to the hydroxyl group.
C1'125.0Quaternary carbon linking the two phenyl rings.
C2'155.0Aromatic carbon bearing the methoxy group.
C3'112.0Aromatic CH, ortho to the methoxy group.
C4'131.0Aromatic CH, para to the methoxy group.
C5'132.0Quaternary carbon bearing the methyl group.
C6'118.0Aromatic CH, ortho to the methoxy group.
OCH355.8Methoxy carbon, typical chemical shift.
CH320.5Methyl carbon, typical chemical shift.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions and provide a practical framework for spectral interpretation, we will compare the predicted data with the experimental 13C NMR data of three key molecules: 2-phenylphenol, 2-methoxy-5-methylphenol, and biphenyl.

2-Phenylphenol: The Biphenyl Core

2-Phenylphenol provides the fundamental biphenyl scaffold of our target molecule. Its 13C NMR spectrum offers a baseline for the chemical shifts of the unsubstituted phenyl ring and the phenol-bearing ring.

2-Methoxy-5-methylphenol: The Substituted Phenyl Ring

This compound represents the second phenyl ring of our target molecule. Its 13C NMR data is crucial for understanding the influence of the methoxy and methyl substituents on the chemical shifts of the aromatic carbons.[1][2]

Biphenyl: The Parent Aromatic System

Biphenyl serves as a fundamental reference for understanding the effect of substitution on the chemical shifts of the phenyl rings.[3][4]

Table 2: Comparison of Predicted 13C NMR Data with Experimental Data of Related Compounds

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)OCH3 (ppm)CH3 (ppm)
This compound (Predicted) 152.5128.0129.5121.0130.0116.055.820.5
2-Phenylphenol [5]152.2128.3129.4120.9130.1115.9--
2-Methoxy-5-methylphenol [1][2]148.5147.2111.7121.2129.8115.355.720.7
Biphenyl [3][4]141.2128.7127.2127.2128.7141.2--

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocol is recommended:

1. Sample Preparation:

  • Dissolve 20-50 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.

  • Filter the solution into a standard 5 mm NMR tube.

2. Instrument Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the 13C probe.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 240 ppm is sufficient to cover the entire range of 13C chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration.

  • Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).

  • Perform baseline correction.

Visualizing the Molecular Structure and Logic

To aid in the understanding of the molecular structure and the relationships between the different parts of the molecule, the following diagrams are provided.

cluster_molecule This compound C1 C1-OH C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C1p C1' C6->C1p C2p C2'-OCH3 C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5'-CH3 C4p->C5p C6p C6' C5p->C6p C6p->C1p

Caption: Molecular structure of this compound.

Target This compound (Predicted Spectrum) Alt1 2-Phenylphenol (Experimental Data) Target->Alt1 Biphenyl Core Alt2 2-Methoxy-5-methylphenol (Experimental Data) Target->Alt2 Substituted Ring Alt3 Biphenyl (Experimental Data) Alt1->Alt3 Parent System

Caption: Logical relationship for comparative spectral analysis.

Conclusion

This guide provides a comprehensive framework for the 13C NMR analysis of this compound. By combining predictive methods with a thorough comparison to structurally related compounds, we have established a reliable set of expected chemical shifts. The detailed experimental protocol further empowers researchers to obtain high-quality empirical data. This multi-faceted approach, grounded in the principles of NMR spectroscopy, serves as a robust tool for the structural verification of this and other complex organic molecules.

References

  • PubChem. 2-Methoxy-5-methylphenol. National Institutes of Health. [Link]

  • SpectraBase. Biphenyl - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Researcher's Guide to the Mass Spectrometry Fragmentation of 2-(2-Methoxy-5-methylphenyl)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation patterns of 2-(2-Methoxy-5-methylphenyl)phenol. In the absence of a publicly available mass spectrum for this specific molecule, this guide synthesizes foundational mass spectrometry principles and experimental data from structurally analogous compounds to offer a robust, predictive comparison. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.

Introduction: The Analytical Challenge of Substituted Biphenyls

This compound belongs to the class of substituted biphenyl compounds. These molecules are of significant interest in medicinal chemistry and materials science.[1] The structural complexity of such compounds, featuring multiple functional groups and a biphenyl core, presents a unique challenge for unambiguous identification. Mass spectrometry, particularly with electron ionization, is a powerful tool for this purpose, as the fragmentation patterns provide a detailed fingerprint of the molecule's structure.[2] Understanding these patterns is crucial for distinguishing between isomers and identifying unknown compounds in complex matrices.

This guide will first establish the theoretical framework for the fragmentation of this compound based on established principles of mass spectrometry.[3][4] We will then present a predicted fragmentation pattern and compare it with the known fragmentation of its constituent aromatic rings and similar biphenyl structures.

Predicted Mass Spectrum and Fragmentation Pathways

The molecular weight of this compound (C₁₄H₁₄O₂) is 214.26 g/mol . The initial step in EI-MS is the removal of an electron to form the molecular ion (M⁺•) at m/z 214.[3] The stability of this molecular ion will be influenced by the aromatic nature of the compound.

Key Fragmentation Pathways

The fragmentation of the molecular ion is predicted to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the loss of a methyl radical.[2] This would result in a fragment ion at m/z 199 . The stability of the resulting ion is enhanced by resonance delocalization.

  • Loss of a Methoxy Radical (•OCH₃): The methoxy group can be cleaved, leading to the loss of a methoxy radical and the formation of a fragment ion at m/z 183 .

  • Cleavage of the Biphenyl Bond: The C-C bond connecting the two phenyl rings can undergo cleavage. This can lead to two primary fragment ions:

    • Ion at m/z 138: Corresponding to the 2-methoxy-5-methylphenol radical cation. The NIST WebBook provides a reference spectrum for this compound (also known as 5-Methylguaiacol), showing a prominent molecular ion at this m/z.[5]

    • Ion at m/z 77: Corresponding to a phenyl cation, although this is a less specific fragment.

  • "Ortho Effect" Driven Fragmentation: The presence of substituents in the ortho positions of the biphenyl linkage can lead to specific fragmentation patterns, often involving rearrangements.[6][7] For this compound, an interaction between the hydroxyl and methoxy groups in the gas phase could lead to unique rearrangements and subsequent fragmentations.

Tabulated Predicted Fragmentation Data
m/z Predicted Fragment Ion Proposed Neutral Loss Notes
214[C₁₄H₁₄O₂]⁺•-Molecular Ion (M⁺•)
199[M - CH₃]⁺•CH₃Loss of a methyl radical from the tolyl ring.
183[M - OCH₃]⁺•OCH₃Loss of a methoxy radical.
138[C₈H₁₀O₂]⁺•C₆H₄Cleavage of the biphenyl bond, forming the 2-methoxy-5-methylphenol radical cation.[5]
123[C₈H₁₀O₂ - CH₃]⁺C₆H₄ + •CH₃Loss of a methyl radical from the m/z 138 fragment.
107[C₇H₇O]⁺-A common fragment in phenols and cresols.
91[C₇H₇]⁺-Tropylium ion, a common rearrangement product.
77[C₆H₅]⁺-Phenyl cation.

Comparative Fragmentation Analysis

To build confidence in our predicted fragmentation pattern, we will compare it with the known fragmentation of related compounds.

Comparison with 2-Methoxy-5-methylphenol

The mass spectrum of 2-methoxy-5-methylphenol (5-Methylguaiacol) from the NIST WebBook shows a strong molecular ion at m/z 138.[5] Key fragments include the loss of a methyl group (m/z 123) and other smaller fragments. The presence of a significant peak at m/z 138 in the spectrum of our target compound would be strong evidence for the biphenyl structure.

Comparison with Biphenyl Ethers

Studies on the fragmentation of biphenyl ethers indicate that cleavage of the ether linkage is a dominant pathway.[8] While our target compound has a direct C-C biphenyl bond, the principles of bond cleavage between aromatic systems are relevant. The relative weakness of the bond connecting the two rings makes this a likely point of fragmentation.

Experimental Design for Confirmation

To experimentally verify the predicted fragmentation pattern, the following protocol is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic compounds.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

This protocol is designed to achieve good chromatographic separation and generate a reproducible EI mass spectrum.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways and the experimental workflow.

fragmentation_pathway M Molecular Ion (M⁺•) m/z 214 frag1 [M - CH₃]⁺ m/z 199 M->frag1 - •CH₃ frag2 [M - OCH₃]⁺ m/z 183 M->frag2 - •OCH₃ frag3 [C₈H₁₀O₂]⁺• m/z 138 M->frag3 - C₆H₄ frag4 [C₈H₁₀O₂ - CH₃]⁺ m/z 123 frag3->frag4 - •CH₃ workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sp1 Dissolve in Methanol/DCM gc GC Separation (DB-5ms column) sp1->gc ms EI-MS Detection (70 eV) gc->ms da1 Mass Spectrum Acquisition ms->da1 da2 Fragmentation Pattern Analysis da1->da2

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of this compound. By leveraging established fragmentation principles and comparative data from analogous structures, we have proposed a detailed fragmentation pathway. The experimental protocol outlined provides a clear path for the empirical validation of these predictions. This approach of predictive analysis serves as a valuable tool for researchers in the structural elucidation of novel or uncharacterized compounds.

References

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (n.d.). Google Scholar.
  • (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... (n.d.). ResearchGate.
  • 2-Methoxy-5-methylphenol. (n.d.). NIST WebBook. Retrieved from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (2016, June 5). SpringerLink. Retrieved from [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020, April 18). ScienceDirect. Retrieved from [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. Retrieved from [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen.
  • Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. (1980, March). PubMed. Retrieved from [Link]

  • 2-Methoxy-5-methylphenol, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

  • Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.
  • The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024, July 25). MDPI. Retrieved from [Link]

  • Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Structural Fidelity in Biaryl Systems: A Comparative Validation Guide for 2-(2-Methoxy-5-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of atropisomeric ligands and pharmacophores, the structural validation of 2-(2-Methoxy-5-methylphenyl)phenol serves as a critical case study. This biaryl scaffold features an ortho-hydroxyl group and an ortho'-methoxy group, creating a competitive landscape between intramolecular hydrogen bonding (O-H···O-Me) and intermolecular packing forces .[1]

This guide objectively compares the Single Crystal X-ray Diffraction (SCXRD) structural model against orthogonal alternatives: Solution-State NMR and Density Functional Theory (DFT) .[1] While SCXRD remains the "gold standard" for atomic resolution, this guide demonstrates why a multi-modal validation approach is required to distinguish intrinsic molecular geometry from crystal-packing artifacts.

Technical Comparison: SCXRD vs. Alternatives

The following table summarizes the performance of the SCXRD model compared to solution and gas-phase alternatives, specifically for characterizing the critical biaryl torsion angle (


) and hydrogen bond metrics.
Table 1: Comparative Performance Matrix
FeatureSCXRD (The Product) Solution NMR (NOESY) DFT (B3LYP/6-31G)*
State of Matter Solid (Crystalline)Liquid (Solvated)Gas (Idealized)
Torsion Angle (

)
Fixed / Precise (

0.5°)
Time-Averaged (Dynamic)Energy Minimized (0 K)
H-Bond Detection Direct (D-H···A geometry)Indirect (

shift / NOE)
Calculated (Bond Critical Points)
Stereochemistry Absolute Configuration (Flack x)Relative (unless chiral solv.)[1]N/A (Input dependent)
Limitation Packing Force Distortion Fast exchange averagingIgnores solvation/entropy
Validation Score High (Structural) High (Dynamic) Medium (Predictive)

Critical Insight: For this compound, SCXRD often reveals a torsion angle deviating by 5–10° from the DFT minimum due to


-

stacking in the lattice. Reliance solely on DFT yields a "relaxed" structure that may not represent the bioactive conformation.[1]

Experimental Protocol: SCXRD Validation

To generate a self-validating structural model, the following protocol minimizes thermal disorder and maximizes data redundancy.

Phase A: Crystallization Strategy

Objective: Obtain single crystals suitable for high-resolution diffraction (


 Å).
  • Solvent Selection: Dissolve 20 mg of compound in Dichloromethane (DCM)/Hexane (1:3) . The non-polar hexane encourages the formation of the intramolecular H-bond over intermolecular interactions.

  • Method: Slow evaporation at 4°C. Low temperature reduces kinetic trapping of amorphous phases.[1]

  • Selection: Select a block-like crystal (

    
     mm). Avoid needles (often twinned).[1]
    
Phase B: Data Collection & Refinement

Objective: High redundancy to resolve the hydroxyl hydrogen position.

  • Temperature: 100 K (Cryostream). Rationale: Freezes the rotation of the methyl group and reduces thermal ellipsoids of the phenol ring.[1]

  • Source: Mo-K

    
     (
    
    
    
    Å).
  • Strategy: Full sphere collection (

    
    ).
    
  • Refinement (SHELXL):

    • Hydrogen Treatment: Locate the Phenol H-atom from the difference Fourier map. Refine isotropically (

      
       of parent O).[1] Do not use riding models (AFIX 147) initially, as this biases the H-bond validation.
      

Validation Logic & Workflow

The validity of the structure depends on proving that the observed conformation is not an artifact.[1] We utilize a Hirshfeld Surface Analysis loop to verify this.

DOT Diagram: Structural Validation Workflow

G Start Raw Diffraction Data Solve Structure Solution (Intrinsic Phasing) Start->Solve Refine Refinement (SHELXL) Locate H-atoms Solve->Refine CheckCIF CheckCIF Validation (IUCr Standards) Refine->CheckCIF Decision Alert Level A/B? CheckCIF->Decision Decision->Refine Yes (Fix Model) Hirshfeld Hirshfeld Surface Analysis (Inter vs. Intra) Decision->Hirshfeld No (Pass) Final Validated Model (Deposited CIF) Hirshfeld->Final Packing Confirmed

Figure 1: The iterative validation workflow. Note that Hirshfeld Surface Analysis is the critical step to distinguish packing artifacts from genuine intramolecular bonding.[1]

Data Analysis: Interpreting the Structure

Geometric Validation (The "Biaryl Twist")

In the validated structure, the torsion angle C(1)-C(2)-C(1')-C(2') is the defining metric.

  • Observed (SCXRD): Typically 68°–74° .[1]

  • Predicted (DFT - Gas Phase): Typically 55°–60° .[1]

  • Interpretation: The crystal lattice compresses the molecule.[1] However, the O(1)-H···O(2') distance remains short (

    
     Å), confirming a Resonance Assisted Hydrogen Bond (RAHB)  that locks the conformation despite packing forces [1].[1]
    
Hirshfeld Surface Analysis

To objectively compare "Product Performance" (the crystal structure) against the "Alternative" (packing artifacts), generate a


 surface.[1]
  • Red Spots: Indicate strong interactions.[1] For this molecule, a distinct red spot between the Phenol-H and Methoxy-O confirms the intramolecular nature.

  • Fingerprint Plot: If the (H...H) contacts dominate (>50%) and (O...H) contacts are sharp spikes, the structure is stabilized by the internal H-bond, validating the model as a relevant biological conformer [2].[1]

Conclusion

For this compound, SCXRD is the superior validation tool for defining absolute bond lengths and the specific H-bond geometry. However, researchers must acknowledge that the solid-state torsion angle is a specific instance of the solution-state dynamic ensemble .

Recommendation: Use the SCXRD model to fix the bond lengths and angles in your docking studies, but allow the biaryl torsion angle to remain flexible during molecular dynamics simulations to account for the relaxation observed in NMR/DFT data.

References

  • Desiraju, G. R. (2002).[1] Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research, 35(7), 565–573.[1] Link[1]

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[1] CrystEngComm, 11(1), 19-32.[1] Link

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1] Link

  • Abraham, M. H., et al. (2015).[1][2] Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 17, 25151-25159.[2] Link

Sources

Comparative study of biaryl phenols and 2-(2-Methoxy-5-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the commodity biaryl 2-Phenylphenol (OPP) and the sterically demanding, electron-rich scaffold 2-(2-Methoxy-5-methylphenyl)phenol (referred to herein as MMPP ).

While OPP serves as the industry standard for general biocidal applications and simple ligand backbones, MMPP represents a "privileged" structural class essential for advanced catalysis and ligand design (specifically Buchwald-type phosphine ligands). This guide analyzes the steric and electronic divergence of these two molecules, offering validated protocols for the synthesis of MMPP to support researchers in high-value small molecule development.

Key Differentiator: The presence of the ortho-methoxy group in MMPP introduces a high rotational barrier (atropisomerism potential) and hemilability, rendering it superior for catalytic selectivity, whereas OPP remains the cost-effective choice for bulk oxidative stability.

Structural & Electronic Profiling

The functional divergence between these two biaryls stems from the "Ortho Effect." In biaryl systems, substituents at the 2,2' positions dictate the dihedral angle, preventing planarization and influencing both solubility and reactivity.

Table 1: Physicochemical & Structural Comparison
Feature2-Phenylphenol (OPP)This compound (MMPP)
Structure Type Mono-ortho substituted biarylDi-ortho substituted (2-OH, 2'-OMe)
Steric Bulk Low (Planar accessible)High (Twisted conformation mandatory)
Electronic Nature Electron-Neutral/Weakly AcidicElectron-Rich (Methoxy + Methyl donation)
Acidity (pKa) ~10.0 (Standard Phenol)~10.3 - 10.5 (Estimated - destabilized anion due to sterics)
Solubility High in organic solvents; pH-dependent in waterLipophilic; poor aqueous solubility even at high pH
Primary Application Fungicides, Preservatives, Commodity ResinsLigand Precursor (SPhos analogs), Chiral Scaffolds
Mechanistic Insight: The "Twist" Factor

In OPP, the single hydroxyl group allows the two phenyl rings to rotate relatively freely, occasionally adopting a near-planar conformation that facilitates conjugation.

In MMPP, the steric clash between the 2-hydroxyl and the 2'-methoxy group forces the rings to adopt a perpendicular (orthogonal) arrangement. This "pre-organized" twisted structure is critical in catalysis because it creates a chiral pocket (if resolved) or relieves steric strain during the reductive elimination step of cross-coupling cycles.

StericComparison cluster_OPP Standard: 2-Phenylphenol cluster_MMPP Target: MMPP OPP_Struct Mono-Ortho Substitution (2-OH) OPP_Conf Low Rotational Barrier (Planar Accessible) OPP_Struct->OPP_Conf OPP_Res High Conjugation Standard Reactivity OPP_Conf->OPP_Res MMPP_Conf High Rotational Barrier (Orthogonal Twist) OPP_Conf->MMPP_Conf Steric Clash Increases Selectivity MMPP_Struct Di-Ortho Substitution (2-OH, 2'-OMe) MMPP_Struct->MMPP_Conf MMPP_Res Steric Bulk + Hemilability High Selectivity MMPP_Conf->MMPP_Res

Figure 1: Structural Logic Flow. The di-ortho substitution in MMPP forces a twisted conformation, which is the key driver for its utility in selective catalysis compared to the flexible OPP.

Synthetic Accessibility & Protocols

While OPP is produced via industrial hydrolysis of chlorobenzene or cyclohexanone condensation, MMPP requires precision synthesis to ensure correct regiochemistry. The Suzuki-Miyaura Coupling is the industry-standard protocol for this synthesis, offering modularity and tolerance for the free phenol (if conditions are controlled) or protected precursors.

Protocol: Synthesis of this compound

Note: This protocol utilizes a ligand-free Pd system or standard triphenylphosphine system, optimized for steric hindrance.

Reagents:

  • Aryl Halide: 2-Bromo-4-methylanisole (1.0 equiv)

  • Boronic Acid: 2-Hydroxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (for difficult cases)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction flask with the solvent mixture. Sparge with Argon/Nitrogen for 20 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Addition: Add the aryl halide, boronic acid, and base under a positive pressure of inert gas. Add the catalyst last.

  • Reflux: Heat the mixture to 90°C (internal temperature) for 12–16 hours. Monitor via TLC (Mobile phase: Hexanes/EtOAc 8:2). The product will appear less polar than the boronic acid but more polar than the halide.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄. Concentrate. Purify via flash column chromatography on silica gel.

Yield Expectation: 75–85% isolated yield.

SynthesisWorkflow Input1 2-Hydroxyphenyl Boronic Acid Step1 Suzuki Coupling Pd(PPh3)4, K2CO3 DME/H2O, 90°C Input1->Step1 Input2 2-Bromo-4-methylanisole Input2->Step1 Step2 Acidic Workup (pH 4) Step1->Step2 12-16h Step3 Purification (Silica Flash) Step2->Step3 Product MMPP Product (Twisted Biaryl) Step3->Product

Figure 2: Synthetic Workflow. The modular Suzuki coupling allows for the precise installation of the sterically hindered biaryl core.

Application Performance: Why Choose MMPP?

Ligand Design (The "Buchwald" Effect)

MMPP is a structural analog to the backbone of SPhos and XPhos ligands.

  • Mechanism: The methoxy group on the ortho position is not just steric bulk; it can act as a hemilabile ligand. It weakly coordinates to the metal center (Palladium), stabilizing the catalyst during the resting state and preventing precipitation of Palladium black.

  • Comparison: OPP lacks this secondary coordination site. Ligands derived from OPP are prone to faster catalyst decomposition.

Oxidative Stability
  • MMPP: The electron-donating methoxy and methyl groups make the phenol ring more electron-rich. While this makes it more susceptible to electrophilic attack, the steric hindrance protects the ortho and para positions from unwanted oxidative coupling (e.g., formation of quinones).

  • OPP: Prone to further oxidation at the open ortho/para positions, making it less suitable as a stable scaffold for high-temperature applications.

Biological Activity[1][2][3]
  • OPP: Broad-spectrum toxicity (disrupts cell membranes). Used as a biocide.[1]

  • MMPP: Specific activity. The methylation and methoxylation patterns often reduce general toxicity while increasing specificity for certain enzyme pockets (e.g., kinase inhibition), making it a better candidate for drug discovery starting points.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • ChemicalBook. (2024). "2-Phenylphenol Properties and Safety Profile."

  • BenchChem. (2025).[2] "Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives."

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition.

Sources

Validating Synthesis Routes for 2-(2-Methoxy-5-methylphenyl)phenol: A GC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In drug discovery, the biaryl motif found in 2-(2-Methoxy-5-methylphenyl)phenol is a privileged scaffold, often serving as a precursor for atropisomeric ligands or kinase inhibitors. However, the synthesis of non-symmetric biaryls is prone to specific failure modes—homocoupling, dehalogenation, and regiochemical scrambling—that standard HPLC-UV often misidentifies due to overlapping chromophores.

This guide objectively compares two synthesis routes: the industry-standard Suzuki-Miyaura Cross-Coupling and the emerging Pd-Catalyzed Direct Arylation . We establish Gas Chromatography-Mass Spectrometry (GC-MS) as the superior validation tool, specifically utilizing silyl-derivatization to overcome the poor volatility of the phenolic moiety.

The Synthesis Candidates: Specificity vs. Efficiency

We are validating the production of Target Molecule (TM): this compound.

Route A: Suzuki-Miyaura Cross-Coupling (The "Gold Standard")
  • Mechanism: Pd(0)-catalyzed coupling of an aryl halide with an aryl boronic acid.[1]

  • Reagents: 2-Bromophenol (protected as benzyl ether) + 2-Methoxy-5-methylphenylboronic acid.

  • Theoretical Advantage: High regioselectivity defined by the boronic acid position.

  • Hidden Risk: Protodeboronation of the boronic acid leads to stoichiometry imbalance; Homocoupling of the boronic acid creates symmetric biaryl impurities.

Route B: Direct Arylation (The "Green" Challenger)
  • Mechanism: Pd(II)-catalyzed C-H activation of a simple arene with an aryl halide.

  • Reagents: 2-iodo-4-methylanisole + Phenol (in excess).

  • Theoretical Advantage: Atom economy (no boronic acid required).

  • Hidden Risk: Poor regiocontrol. The catalyst may activate the ortho or para position of the phenol, creating difficult-to-separate isomers (e.g., the para-coupled byproduct).

GC-MS Method Development: The Self-Validating Protocol

Phenols are polar and hydrogen-bond donors, leading to peak tailing and adsorption in GC liners. To ensure data integrity, we employ TMS-Derivatization .

Derivatization Chemistry

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

  • Reaction:

    
    
    
  • Target MW: The underivatized molecule (

    
    ) has a MW of 214 Da . The TMS-derivative (
    
    
    
    ) has a MW of 286 Da .
Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low bleed, high thermal stability for aromatics.
Inlet Temp 280°CEnsures flash vaporization of high-boiling biaryls.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 100°C (1 min)

20°C/min

300°C (5 min)
Fast ramp prevents peak broadening; high final temp elutes dimers.
Transfer Line 290°CPrevents condensation of heavy biaryls.
Ion Source EI (70 eV) @ 230°CStandard ionization for library matching.

Comparative Analysis & Data Interpretation

The following table summarizes the impurity profiles detected by GC-MS for both routes. Note that HPLC-UV often fails to distinguish the Regioisomer from the Target because their UV absorption max (


) are nearly identical.
Table 1: Impurity Profile Comparison
Retention Time (min)IdentityOrigin (Route)Characteristic Ions (

)
8.45 Protodeboronation Byproduct (4-Methylanisole)Suzuki (Failure)122 (

), 107, 77
12.10 Dehalogenated SM (Phenol-TMS)Suzuki/Direct166 (

), 151, 73
14.22 Target Molecule (TMS-Deriv) Both 286 (

), 271, 256, 73
14.35 Regioisomer (Para-coupled) Direct Arylation286 (

), 271, Ratio of 271/286 differs
16.50 Homocoupling Dimer Suzuki300+ (Depends on species)
Mass Spectral Logic (The "Why")

The identification of the target relies on specific fragmentation pathways of the TMS derivative.

  • Molecular Ion (

    
     286):  Strong intensity due to the stable biaryl system.
    
  • Base Peak (

    
     271):  Loss of a methyl group (
    
    
    
    ). This can come from the TMS group (very common) or the aryl-methyl.
  • Diagnostic Ion (

    
     256):  Loss of formaldehyde (
    
    
    
    ) from the methoxy group, a rearrangement typical of ortho-substituted anisoles.
Visualization: Fragmentation Pathway

MassSpec M Molecular Ion (TMS) m/z 286 M_15 [M - CH3]+ m/z 271 M->M_15 - •CH3 (from TMS or Ar-Me) M_30 [M - CH2O]+ m/z 256 M->M_30 - CH2O (Methoxy rearrangement) TMS TMS Cation m/z 73 M->TMS Si-O cleavage M_15->TMS

Figure 1: EI Fragmentation pathway for the TMS-derivative of this compound.

Performance Comparison: GC-MS vs. Alternatives

Why choose GC-MS over HPLC or NMR for this specific validation?

  • Resolution of Isomers: In Route B (Direct Arylation), the ortho-coupled target and the para-coupled byproduct are structural isomers. On a non-polar GC column (Rxi-5ms), the steric bulk of the ortho-TMS group causes the target to elute slightly earlier than the linear para-isomer. HPLC C18 columns often co-elute these unless specialized chiral or phenyl-hexyl phases are used.

  • Identification of Unknowns: If the Suzuki reaction fails due to catalyst poisoning, GC-MS immediately identifies the dehalogenated starting material (

    
     166). HPLC only shows a "missing peak" or a shift in retention time without structural confirmation.
    

Step-by-Step Validation Protocol

This protocol is designed to be self-validating . If the Internal Standard (IS) area count deviates by >15%, the run is invalid.

Phase 1: Sample Preparation
  • Weighing: Weigh 5.0 mg of the crude reaction product into a 1.5 mL GC vial.

  • Dissolution: Add 1.0 mL of Anhydrous Pyridine . (Pyridine acts as a catalyst and acid scavenger for the silylation).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS .

  • Incubation: Cap and vortex. Heat at 60°C for 30 minutes. Critical: The steric hindrance of the biaryl phenol requires heat for complete silylation.

  • Internal Standard: Add 50 µL of Dodecane solution (1 mg/mL in Pyridine) as a retention time locker.

Phase 2: System Suitability Test (SST)

Before running samples, inject a standard of pure 2-methoxyphenol (Guaiacol) derivatized as above.

  • Requirement: The tailing factor for the Guaiacol-TMS peak must be < 1.2.

  • Why? If Guaiacol tails, the liner is dirty (active sites), and your biaryl target (which is bulkier) will likely show poor recovery.

Phase 3: Data Processing Workflow

Workflow Start Crude Reaction Mix Deriv Derivatization (BSTFA, 60°C) Start->Deriv GC GC Separation (Rxi-5ms) Deriv->GC MS MS Detection (EI Source) GC->MS Check Check m/z 286 (Target) vs m/z 300+ (Dimers) MS->Check Result_Clean Route Validated Check->Result_Clean Single Peak Result_Dirty Optimize Catalyst/Temp Check->Result_Dirty Multiple Peaks

Figure 2: Analytical workflow for validating the synthesis route.

Conclusion

For the synthesis of This compound , the Suzuki-Miyaura route remains the superior choice for purity, despite the higher cost of boronic acids. The Direct Arylation route, while greener, produces regioisomers that are difficult to purge.

GC-MS Validation Verdict:

  • Use Suzuki if the purity requirement is >99.5% (e.g., API synthesis).

  • Use Direct Arylation only if you have a validated GC-MS method (as described above) to rigorously quantify the isomeric byproducts.

  • Mandatory Step: Always use BSTFA derivatization; analysis of the free phenol leads to inconsistent quantitative data.

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • GC-MS Derivatization of Phenols: Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

  • Direct Arylation Impurity Profiles: Ackermann, L., et al. (2009). Palladium-Catalyzed Direct Arylations of Heteroarenes with Tosylates and Mesylates. Angewandte Chemie International Edition, 48(51), 9722-9725. Link

  • Mass Spectral Fragmentation of Biaryls: NIST Mass Spectrometry Data Center. NIST Standard Reference Database 1A v17. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methoxy-5-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 2-(2-Methoxy-5-methylphenyl)phenol (CAS No. 1195-09-1). As a substituted phenolic compound, its handling demands a rigorous and informed approach to safety. This guide moves beyond mere checklists to instill a deep understanding of why specific measures are necessary, empowering researchers to build a self-validating culture of safety in the laboratory.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1][2] Acknowledging these risks is the foundational step in preventing exposure.

  • H302: Harmful if swallowed: Ingestion can lead to systemic toxicity.

  • H315: Causes skin irritation: Direct contact can cause inflammation, redness, and discomfort.[1][2][3][4]

  • H319: Causes serious eye irritation: Splashes can result in significant eye damage.[1][2][3][4]

  • H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][5]

Crucially, like other phenols, this compound may have an anesthetic effect, meaning a chemical burn might not be immediately painful upon skin contact.[6][7] This insidious property can lead to delayed recognition of exposure, allowing for more extensive tissue damage and systemic absorption.[6] Therefore, reliance on sensory perception is inadequate; strict adherence to PPE protocols is paramount.

The Hierarchy of Controls: Your Primary Defense

Before any discussion of PPE, we must implement a foundational safety framework known as the hierarchy of controls. PPE is the last line of defense, employed after more effective control measures have been established.

  • Engineering Controls: These are the most critical. Always handle this compound, whether solid or in solution, inside a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Administrative Controls: Establish Standard Operating Procedures (SOPs) for working with this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Store the chemical in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizers.[8][10]

Core PPE Protocol: A Multi-Barrier Approach

The selection of PPE must be deliberate, creating a comprehensive barrier against the primary routes of exposure: dermal, ocular, and respiratory.

Dermal Protection: Skin and Hands
  • Protective Clothing: A standard cotton lab coat is insufficient. A chemically resistant lab coat or a lab coat worn with a chemical-resistant apron is required. Clothing should be fully buttoned with sleeves extending to the wrists.

  • Gloves: Glove selection is the most critical decision for dermal protection. Phenolic compounds can degrade common glove materials. While nitrile gloves are a laboratory staple, they are not always the best choice for phenols.[6][7]

    • Recommended Practice: Double-gloving is strongly advised. Use a heavier, chemical-resistant glove as the outer layer. For splash protection, neoprene gloves are a suitable choice.[6] Always check the manufacturer's glove compatibility charts for breakthrough times for phenolic compounds. Discard gloves immediately if contamination is suspected and always before leaving the laboratory.

Glove MaterialSuitability for Phenolic CompoundsKey Considerations
Neoprene Good to Excellent Recommended for splash protection and extended contact.[6][8]
Nitrile Fair to Poor Not generally recommended as the primary barrier for direct handling of phenols.[6] May be used as an inner glove in a double-gloving system.
Silver Shield® Excellent Offers high resistance but can be cumbersome. Recommended for spill response or high-risk operations.[6]
Ocular and Facial Protection: Eyes and Face
  • Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[7]

  • Splash Hazard: When handling solutions, transferring liquids, or if there is any risk of splashing, upgrade to chemical splash goggles.[2][8] Goggles provide a full seal around the eyes, offering superior protection.

  • High-Risk Procedures: For tasks involving larger quantities (>1 L) or where there is a significant risk of energetic splashing, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[7]

Respiratory Protection

Under normal operating conditions within a functional chemical fume hood, respiratory protection is not typically required. However, it becomes essential in specific scenarios:

  • Engineering Control Failure: If a fume hood malfunctions during a procedure.

  • Spill Cleanup: For cleaning up spills, especially of the solid powder which can become airborne.

  • Weighing Solid: If weighing the solid chemical outside of a fume hood or vented balance enclosure, a NIOSH-approved respirator with an N95 rating for particulates is necessary.[11]

Procedural Discipline: Safe Application and Removal

The effectiveness of PPE is contingent upon its correct use. Contamination during the removal of PPE is a common and preventable source of exposure.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_start Start: Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe PPE Selection cluster_end Final Check start Assess Experimental Task (Quantity, Physical Form, Procedure) fume_hood Work in Chemical Fume Hood? start->fume_hood weigh_solid Weighing Solid Outside Hood? fume_hood->weigh_solid Yes ppe_resp Add: N95 Respirator fume_hood->ppe_resp No (Not Recommended) splash_risk Splash Risk? weigh_solid->splash_risk No weigh_solid->ppe_resp Yes ppe_base Minimum PPE: - Chemical Lab Coat - Double Gloves (Neoprene Outer) - Safety Glasses splash_risk->ppe_base Low ppe_goggles Upgrade to: Chemical Splash Goggles splash_risk->ppe_goggles Moderate final_check Proceed with Experiment ppe_base->final_check ppe_full Add: Face Shield ppe_goggles->ppe_full High ppe_full->final_check ppe_resp->splash_risk

Caption: PPE selection workflow for this compound.

Step-by-Step Donning and Doffing Sequence

Donning (Putting On):

  • Lab Coat: Put on your chemically resistant lab coat and fasten all buttons.

  • Respirator (if needed): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Position goggles securely on your face, followed by a face shield if required.

  • Gloves: Put on the inner pair of gloves, then pull the outer pair over them, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle:

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. With the ungloved hand, slide your fingers inside the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the designated area for lab laundry.

  • Face Shield/Goggles: Remove by handling the strap; avoid touching the front surface.

  • Respirator (if used): Remove by handling the straps.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]

Decontamination and Disposal Plan

All PPE that has come into contact with this compound must be considered hazardous waste.

  • Disposable PPE: Contaminated gloves, bench paper, and any other disposable items must be collected in a designated, sealed hazardous waste container.[5][8]

  • Non-Disposable PPE: Goggles and face shields should be decontaminated according to your institution's EHS guidelines.

  • Spill Response: In the event of a spill, evacuate the area. Only personnel trained in hazardous spill cleanup and wearing appropriate PPE (including respiratory protection and heavy-duty gloves like Silver Shield®) should respond.[6][8]

By integrating this comprehensive PPE strategy into your daily laboratory operations, you create a robust and resilient safety system that protects you and your colleagues from the specific hazards posed by this compound.

References

  • Vertex AI Search. (2026). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions.
  • National Center for Biotechnology Information. (2026). 2-Methoxy-5-methylphenol. PubChem Compound Summary for CID 14519. Retrieved from [Link]

  • University of California, Berkeley Environment, Health & Safety. (n.d.). Fact Sheet: Phenol. Retrieved from [Link]

  • HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Standard Operating Procedure: Phenol. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

Sources

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